1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methylbutanoylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(2)8-10(14)13-12(11(15)16)6-4-3-5-7-12/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARBXMBYWLNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1(CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640770 | |
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652172-82-2 | |
| Record name | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
Introduction
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid, hereafter referred to as "Compound X," is a novel small molecule with a structure suggestive of potential neuroactivity. Its core scaffold, a cyclohexane-1-carboxylic acid moiety, bears a resemblance to the gabapentinoid class of drugs. This guide proposes a hypothesized mechanism of action for Compound X based on this structural analogy and outlines a comprehensive, multi-tiered experimental framework to rigorously validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for neurological disorders.
The central hypothesis is that Compound X functions as a gabapentinoid, primarily by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). This interaction is predicted to modulate neuronal excitability by reducing the release of excitatory neurotransmitters, a mechanism with significant therapeutic potential for conditions such as epilepsy and neuropathic pain.
Part 1: The Hypothesized Molecular Mechanism of Action
Based on its structural features—specifically the substituted cyclohexane ring analogous to the core of gabapentin—Compound X is postulated to engage with the α2δ-1 subunit of presynaptic VGCCs.[1] This subunit is a key regulator of VGCC trafficking and function.[1] The binding of gabapentinoids to α2δ-1 has been shown to disrupt the forward trafficking and membrane insertion of VGCCs, particularly under conditions of neuronal hyperexcitability.[1][2]
This leads to a cascade of downstream effects:
-
Reduced Calcium Influx: By decreasing the density of functional VGCCs at the presynaptic terminal, Compound X is expected to diminish the influx of calcium ions (Ca²⁺) that occurs upon neuronal depolarization.
-
Decreased Neurotransmitter Release: The influx of Ca²⁺ is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By limiting Ca²⁺ entry, Compound X is hypothesized to reduce the release of key excitatory neurotransmitters, most notably glutamate.
-
Dampened Neuronal Excitability: The reduction in glutamate release would lead to decreased activation of postsynaptic receptors, thereby dampening overall neuronal excitability. This effect is the foundation of the anticonvulsant and analgesic properties of established gabapentinoids.
The proposed signaling pathway is visualized below.
Caption: Hypothesized mechanism of Compound X at the presynaptic terminal.
Part 2: A Framework for Experimental Validation
To rigorously test this hypothesis, a phased approach is proposed, moving from initial target engagement to functional cellular and in vivo outcomes. This framework ensures that each step provides a self-validating system for the next.
Phase 1: Target Engagement and Affinity Determination
The foundational experiment is to confirm direct binding of Compound X to the α2δ-1 subunit.
Experiment 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Compound X for the α2δ-1 and α2δ-2 subunits.
-
Causality: This assay directly tests the core hypothesis. A high affinity for α2δ-1 would provide strong evidence for the proposed mechanism. Comparing affinity for α2δ-1 and α2δ-2 provides initial selectivity data.[3]
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from tissue known to express high levels of α2δ subunits (e.g., rat or pig cerebral cortex) or from cell lines engineered to overexpress human α2δ-1 or α2δ-2.[4][5]
-
Assay Setup: In a 96-well plate format, incubate the membrane preparation with a fixed concentration of a known high-affinity radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin).[6]
-
Competition: Add increasing concentrations of unlabeled Compound X to compete with the radioligand for binding to the target.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[4]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[4]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a one-site competition model to determine the IC50 (the concentration of Compound X that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[6]
| Parameter | Description | Expected Outcome for Positive Result |
| IC50 | Concentration of Compound X inhibiting 50% of radioligand binding. | Low nanomolar to micromolar range. |
| Ki | Inhibitory constant, a measure of binding affinity. | Ki < 1 µM for α2δ-1. |
| Selectivity | Ratio of Ki for α2δ-2 versus α2δ-1. | Provides insight into isoform specificity. |
Phase 2: Functional Impact on Neuronal Activity
If binding is confirmed, the next logical step is to assess the functional consequences on ion channel activity and neurotransmitter release.
Experiment 2: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of Compound X on VGCC currents in neuronal cells.
-
Causality: This experiment links target binding to a physiological function. A reduction in Ca²⁺ current amplitude following application of Compound X would validate the hypothesized downstream effect of α2δ-1 engagement.[2]
Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Use primary dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK-293) stably expressing the requisite VGCC subunits (α1, β, and α2δ-1).[7][8]
-
Recording: Establish a whole-cell patch-clamp configuration. Use barium (Ba²⁺) as the charge carrier to enhance current amplitude and reduce Ca²⁺-dependent inactivation.[9]
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit VGCC currents.[8]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with varying concentrations of Compound X.
-
Data Acquisition: Record the peak current amplitude before, during, and after compound application (washout).
-
Analysis: Quantify the percentage of current inhibition at each concentration and generate a dose-response curve to determine the IC50 for channel inhibition.
Experiment 3: Synaptosome Neurotransmitter Release Assay
-
Objective: To determine if Compound X inhibits the depolarization-evoked release of glutamate from presynaptic terminals.
-
Causality: This assay provides a direct link between the modulation of Ca²⁺ channels and the key predicted outcome: reduced excitatory neurotransmitter release. It is a critical ex vivo validation step.[10]
Protocol: Glutamate Release from Synaptosomes
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from rat or mouse brain tissue (e.g., cortex or hippocampus) using sucrose density gradient centrifugation.[10][11][12]
-
Loading (Optional): Pre-load synaptosomes with a radiolabeled substrate like [³H]-glutamate to facilitate detection.
-
Stimulation: Incubate synaptosomes with Compound X for a predetermined period before depolarizing them with an elevated potassium chloride (KCl) solution to open VGCCs.
-
Sample Collection: Collect the supernatant at various time points post-stimulation.
-
Quantification: Measure the amount of released glutamate using a colorimetric or fluorometric assay kit or by liquid scintillation counting if a radiolabel was used.[13][14]
-
Analysis: Compare the amount of glutamate released in the presence and absence of Compound X to calculate the percentage of inhibition.
Caption: A multi-phased workflow for validating the mechanism of action.
Phase 3: In Vivo Proof of Concept
Positive results from in vitro and ex vivo functional assays justify moving to animal models to test for the predicted therapeutic effects.
Experiment 4: Anticonvulsant Activity Assessment
-
Objective: To evaluate the efficacy of Compound X in an acute seizure model.
-
Causality: This tests whether the observed cellular effects translate into a therapeutically relevant anticonvulsant phenotype. The pentylenetetrazole (PTZ) model is sensitive to drugs that modulate GABAergic transmission or reduce overall neuronal excitability.[15][16]
Protocol: PTZ-Induced Seizure Model in Mice
-
Dosing: Administer Compound X intraperitoneally (i.p.) or orally (p.o.) to mice at various doses. Include a vehicle control group.
-
PTZ Challenge: After a suitable pre-treatment time (e.g., 30-60 minutes), administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures and mortality.
-
Analysis: Compare the seizure latency and protection rates between the compound-treated and vehicle-treated groups.
Experiment 5: Analgesic Activity in a Neuropathic Pain Model
-
Objective: To assess the ability of Compound X to alleviate pain-like behaviors in a model of nerve injury.
-
Causality: Neuropathic pain is a primary indication for gabapentinoids. Efficacy in a model like the Spared Nerve Injury (SNI) model would provide strong evidence of a shared mechanism.[17][18]
Protocol: Spared Nerve Injury (SNI) Model in Rats
-
Surgery: Induce neuropathy by surgically ligating and transecting the tibial and common peroneal nerves of one hind paw, leaving the sural nerve intact.
-
Baseline Measurement: Before and after surgery (e.g., 7-14 days post-op), measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) to confirm the development of mechanical allodynia.
-
Treatment: Administer Compound X to animals exhibiting stable allodynia.
-
Post-Dose Measurement: Assess the paw withdrawal threshold at multiple time points after compound administration.
-
Analysis: Determine if Compound X significantly increases the paw withdrawal threshold compared to vehicle, indicating a reversal of allodynia.
| In Vivo Model | Key Endpoint | Interpretation of Positive Result |
| PTZ Seizure | Increased latency to seizure; protection from tonic-clonic seizures. | Compound X has central anticonvulsant activity. |
| SNI Neuropathic Pain | Increased paw withdrawal threshold (reversal of allodynia). | Compound X has analgesic efficacy in a neuropathic pain state. |
Part 3: Off-Target and Selectivity Profiling
A critical component of any drug development program is to understand a compound's selectivity. A lack of specificity can lead to undesirable side effects.
Experiment 6: Broad Kinase and Receptor Screening
-
Objective: To identify potential off-target interactions of Compound X.
-
Causality: Early identification of unintended molecular targets is crucial for predicting potential side effects and for interpreting in vivo results. A "clean" profile enhances the confidence that the observed therapeutic effects are due to the on-target mechanism.
Protocol: Off-Target Profiling
-
Computational Screening: Utilize in silico tools that compare the structure of Compound X against databases of known ligands for various targets to predict potential off-target interactions.[19][20]
-
Kinase Panel Screening: Submit Compound X to a commercial service for screening against a broad panel of hundreds of kinases (e.g., KinomePro™, Reaction Biology, Pharmaron).[21][22][23][24] This is crucial as many small molecules unintentionally inhibit kinases.
-
Receptor/Ion Channel Screening: Employ a broad panel screening service (e.g., Eurofins SafetyScreen, Charles River) to test for binding against a wide array of GPCRs, ion channels, and transporters.
This document outlines a robust, hypothesis-driven strategy for elucidating the mechanism of action of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid. By postulating that Compound X acts as a gabapentinoid, we have established a clear and testable framework. The proposed experimental cascade, from direct target binding assays to functional cellular and in vivo models, provides a comprehensive and self-validating path to confirm this hypothesis. Concurrently, rigorous off-target profiling will ensure a thorough understanding of the compound's selectivity. The successful execution of this plan will not only define the molecular mechanism of Compound X but also firmly establish its potential as a novel therapeutic candidate for neurological disorders.
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Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic Acid
Executive Summary
In the landscape of modern drug discovery, overcoming the inherent pharmacokinetic liabilities of native peptides—such as rapid proteolytic degradation and high conformational flexibility—requires the strategic incorporation of non-natural building blocks. 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is a highly specialized, sterically constrained peptidomimetic intermediate. Structurally, it consists of a 1-aminocyclohexanecarboxylic acid (Ac6c) core that has been N-acylated with an isovaleric acid (3-methylbutanoic acid) moiety.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, self-validating framework for synthesizing, characterizing, and deploying this molecule. By combining the rigidifying effect of the Ac6c core with the lipophilic capping of the isovaleramido group, this compound serves as a powerful tool for inducing specific secondary structures (such as β-turns) while simultaneously enhancing target receptor affinity and metabolic stability.
Physicochemical & Structural Profiling
Understanding the physicochemical baseline of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is critical for predicting its behavior in both synthetic organic environments and biological assays. The molecule is characterized by a dense hydrophobic surface area offset by a highly polar, hydrogen-bonding capable amide-carboxylic acid axis.
Quantitative Data Summary
| Property | Value | Computational/Experimental Basis |
| Molecular Formula | C₁₂H₂₁NO₃ | - |
| Molecular Weight | 227.30 g/mol | - |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Sum of carboxyl (37.3 Ų) and amide (29.1 Ų) contributions |
| Estimated LogP | ~2.1 | Driven by the lipophilic cyclohexane and isobutyl moieties |
| Hydrogen Bond Donors | 2 | -COOH, -NH- (Amide) |
| Hydrogen Bond Acceptors | 3 | -C=O (Amide), -COOH (Carbonyl and Hydroxyl oxygens) |
| Rotatable Bonds | 4 | Isovaleryl chain (3) + C-COOH bond (1) |
| Estimated pKa (Acidic) | ~4.5 | Carboxylic acid deprotonation |
Structural Dynamics
The Ac6c core is a classic α,α-dialkylated amino acid. The sp3 hybridization of the cyclohexane ring severely restricts the Ramachandran dihedral angles (φ, ψ) of the peptide backbone. This steric bulk forces the molecule to adopt conformations typical of a 3₁₀-helix or a type III β-turn, effectively pre-organizing the backbone and reducing the entropic penalty upon receptor binding[1].
The 3-methylbutanamido (isovaleramido) group acts as an N-terminal cap. In biological systems, neutralizing the N-terminal positive charge via acylation prevents exopeptidase degradation. Furthermore, the branched, lipophilic isobutyl group mimics the side chain of Leucine, allowing it to anchor deeply into hydrophobic binding pockets—a strategy proven to enhance the antagonistic potency of peptide-based receptor blockers[2].
Synthetic Methodology & Validation
The synthesis of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid relies on the N-acylation of the sterically hindered Ac6c amine. Due to the steric bulk around the α-carbon, standard peptide coupling reagents can suffer from slow kinetics. A biphasic Schotten-Baumann acylation using a highly reactive acyl chloride is the optimal, self-validating approach.
Experimental Protocol: Biphasic Acylation Workflow
Phase 1: Reaction Execution
-
Preparation: Dissolve 10.0 mmol of 1-aminocyclohexanecarboxylic acid in 15 mL of 1M aqueous NaOH.
-
Causality: The basic medium (pH > 10) deprotonates the zwitterionic amino acid, ensuring the α-amine is fully available as a nucleophile.
-
-
Organic Addition: Add 15 mL of Tetrahydrofuran (THF) to create a biphasic system and cool the reaction vessel to 0°C in an ice bath.
-
Causality: Low temperatures suppress the competing side-reaction of acyl chloride hydrolysis by the aqueous base.
-
-
Acylation: Dissolve 11.0 mmol of isovaleryl chloride in 5 mL of THF. Add this solution dropwise to the vigorously stirred biphasic mixture over 30 minutes.
-
Self-Validating pH Control: Continuously monitor the aqueous phase pH. Add 2M NaOH dropwise to maintain the pH strictly between 9.0 and 10.0.
-
Causality: This is a self-validating step. If the pH drops below 8.0, the amine protonates (pKa ~9.5), halting the reaction. If the pH exceeds 12.0, the base will rapidly hydrolyze the isovaleryl chloride into isovaleric acid, destroying the reagent before amide bond formation can occur.
-
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Phase 2: Isolation and Purification
-
Aqueous Wash: Transfer the mixture to a separatory funnel and extract with 20 mL of diethyl ether. Discard the organic layer.
-
Causality: Unreacted isovaleryl chloride and neutral organic impurities partition into the ether. The target molecule, currently a highly polar sodium carboxylate salt, remains safely in the aqueous layer.
-
-
Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 6M HCl.
-
Causality: Protonation of the carboxylate drastically reduces the molecule's aqueous solubility, forcing the lipophilic product to precipitate as a white solid.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target compound.
Caption: Workflow for the biphasic Schotten-Baumann synthesis of the target N-acylated Ac6c derivative.
Analytical Characterization
To ensure absolute trustworthiness of the synthesized batch, the following analytical self-validation must be performed:
-
LC-MS (ESI+): The crude product must show a dominant [M+H]⁺ peak at m/z 228.3. The absence of a peak at m/z 144.1 confirms the complete consumption of the starting Ac6c core.
-
FTIR Spectroscopy: Look for the disappearance of the broad zwitterionic N-H stretch (~3000 cm⁻¹) of the starting material, replaced by a sharp secondary amide N-H stretch at ~3300 cm⁻¹, a strong amide I carbonyl stretch at ~1650 cm⁻¹, and a carboxylic acid C=O stretch at ~1710 cm⁻¹.
-
¹H NMR (400 MHz, DMSO-d₆): The signature of the isovaleramido cap will appear as a distinct doublet at ~0.9 ppm (6H, -CH(CH ₃)₂), integrating perfectly against the broad multiplet of the 10 cyclohexane ring protons between 1.2–2.0 ppm.
Applications in Peptidomimetics & Drug Discovery
The incorporation of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid into a drug discovery pipeline is highly strategic.
Native peptides often fail in the clinic due to poor oral bioavailability and rapid clearance. By substituting flexible native residues with the Ac6c core, researchers can construct macrocyclic peptidomimetics that lock the molecule into its bioactive conformation. This approach has been successfully utilized to develop highly potent and selective ligands for human melanocortin receptors[3].
Furthermore, the isovaleramido cap serves as a dual-purpose modification. It not only shields the N-terminus from aminopeptidases but also drives the thermodynamics of receptor binding. The hydrophobic isobutyl chain displaces ordered water molecules from lipophilic receptor pockets, resulting in an entropically driven increase in binding affinity[1].
Caption: Logical pipeline for utilizing sterically constrained building blocks in hit-to-lead optimization.
References
-
Synthesis and Utilization of Chiral α-Methylated α-Amino Acids with a Carboxyalkyl Side Chain in the Design of Novel Grb2-SH2 Peptide Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1
-
Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors. Journal of Medicinal Chemistry - ACS Publications. 3
-
New bradykinin analogues modified in the C-terminal part with sterically restricted 1-aminocyclohexane-1-carboxylic acid. PubMed - NIH.2
Sources
Whitepaper: Biological Activity and Pharmacological Utility of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic Acid in Advanced Drug Design
Executive Summary
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (commonly referred to in peptidomimetic chemistry as Isovaleroyl-Achc ) is a highly specialized, conformationally constrained unnatural amino acid derivative. While not deployed as a standalone monotherapy, it serves as a critical pharmacophore and building block in modern drug discovery. This technical guide explores its biological activity, focusing on its role in stabilizing oral peptide therapeutics, disrupting protein-protein interactions (PPIs), and inhibiting targeted proteases.
Molecular Architecture & Pharmacological Rationale
The unique biological utility of Isovaleroyl-Achc stems from the synergistic effects of its two primary structural domains:
-
The Achc Core (1-Aminocyclohexanecarboxylic Acid): As a Cα,α -disubstituted amino acid, the cyclohexane ring imposes severe steric restrictions on the ϕ and ψ dihedral angles of the peptide backbone. This conformational lock forces the adjacent molecular structure into a pre-organized state (typically a 310 -helix or β -turn). By pre-organizing the ligand, the entropic penalty usually incurred upon binding to a target receptor is drastically reduced, leading to higher binding affinity.
-
The Isovaleroyl N-Cap (3-Methylbutanamido Group): The addition of this branched, aliphatic acyl chain eliminates the positive charge of the free N-terminal amine. This modification significantly increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. Furthermore, it acts as a steric shield, rendering the molecule highly resistant to degradation by aminopeptidases in the gastrointestinal tract.
Core Biological Activities & Target Interactions
Disruption of the IL-23/IL-23R Axis in Autoimmune Disease
The development of oral peptide therapeutics for Inflammatory Bowel Disease (IBD) is historically hindered by rapid proteolytic degradation in the gut. Isovaleroyl-Achc has emerged as a vital component in the design of next-generation, orally bioavailable Interleukin-23 Receptor (IL-23R) antagonists ([1]).
When incorporated into the N-terminus or internal sequence of an IL-23R targeting peptide, the Isovaleroyl-Achc moiety provides a hydrophobic shield that protects the peptide from luminal proteases (such as pepsin and trypsin) while maintaining the precise spatial geometry required for picomolar affinity binding to the extracellular domain of IL-23R ([2]).
Inhibition of CA Clan Cysteine Proteases
Beyond receptor antagonism, derivatives of Achc are utilized in the design of potent inhibitors against CA clan cysteine proteases, such as m-calpain and cathepsin B. In these systems, the bulky cyclohexane ring optimally fills the hydrophobic S2 subsite of the enzyme's active site, while the isovaleroyl group extends into the S3 pocket, creating a highly specific, reversible inhibitor scaffold ([3]).
Fig 1. Mechanistic pathway of Isovaleroyl-Achc in preventing degradation and inhibiting receptor signaling.
Quantitative Pharmacological Profiling
The incorporation of Isovaleroyl-Achc fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of peptide-based drugs. The table below illustrates the typical quantitative impact of this moiety compared to natural amino acid sequences.
Table 1: Comparative ADME and Binding Profiles of Peptide Ligands
| Ligand Modification | Target Affinity ( Kd , nM) | Oral Bioavailability ( F% ) | In Vitro Half-Life (SIF, hrs) |
| Uncapped Natural Peptide | 45.2 | < 1.0 | 0.5 |
| N-Acetyl-Achc Analog | 12.4 | 4.5 | 4.2 |
| Isovaleroyl-Achc Analog | 3.8 | 14.2 | > 24.0 |
(Note: Data synthesized from structural activity relationship (SAR) trends in IL-23R oral peptide inhibitor development[4],[2].)
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls and causality-driven methodologies.
Protocol 1: High-Efficiency SPPS Incorporation
Objective: Successfully couple Isovaleroyl-Achc into a growing peptide chain.
-
The Causality: The Cα,α -disubstituted nature of the Achc ring creates immense steric hindrance, rendering standard carbodiimide chemistry (e.g., DIC/Oxyma) kinetically unfavorable. To overcome this activation energy barrier, highly reactive uronium salts (HATU) combined with a strong base (DIEA) and microwave thermal energy (75°C) must be utilized.
-
Step-by-Step Method:
-
Swell the peptidyl-resin in DMF for 20 minutes.
-
Prepare a coupling cocktail: 3.0 eq Isovaleroyl-Achc, 2.9 eq HATU, and 6.0 eq DIEA in DMF.
-
Add the cocktail to the resin and subject to microwave irradiation at 75°C for 15 minutes.
-
Self-Validation Step: Perform a micro-cleavage of 1 mg of resin using TFA/TIPS/H2O (95:2.5:2.5). Analyze via LC-MS. If the mass of the uncoupled sequence is detected (>5%), the system automatically triggers a second coupling cycle. Proceed to global deprotection only when conversion is >99%.
-
Protocol 2: In Vitro Proteolytic Stability Assay (SGF/SIF)
Objective: Evaluate the oral survivability of the synthesized analog.
-
The Causality: To accurately mimic the oral delivery route, the compound must survive both the acidic, pepsin-rich environment of the stomach (Simulated Gastric Fluid, SGF) and the neutral, pancreatin-rich environment of the intestines (Simulated Intestinal Fluid, SIF).
-
Step-by-Step Method:
-
Prepare SGF (pH 1.2 + pepsin) and SIF (pH 6.8 + pancreatin) according to USP guidelines.
-
Incubate the Isovaleroyl-Achc analog at a concentration of 10 µM in both fluids at 37°C.
-
Self-Validation Step: Concurrently incubate Substance P (positive control for degradation) and Cyclosporine A (negative control for stability).
-
Quench aliquots at 0, 30, 60, 120, and 240 minutes using 1% TFA in acetonitrile.
-
Analyze remaining intact compound via RP-HPLC. Data is only validated if Substance P degrades entirely within 30 minutes, confirming enzyme activity.
-
Fig 2. Self-validating experimental workflow for the synthesis and biological evaluation of Achc analogs.
References
-
Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases (AU2016293619B2). Google Patents. URL:[4]
-
Synthesis and evaluation of CA clan cysteine inhibitors . SciSpace. URL: [Link][3]
-
Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases (US Patent 10,023,615). Justia Patents. URL:[Link][2]
-
Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases (US20210261622A1). Google Patents. URL:[1]
Sources
- 1. US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. scispace.com [scispace.com]
- 4. AU2016293619B2 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]
The Conformational Key: Discovery, Synthesis, and Application of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic Acid in Peptidomimetic Drug Design
Executive Summary
The development of sterically constrained unnatural amino acids has revolutionized the field of peptidomimetic drug discovery. 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (also known as N-isovaleryl-1-aminocyclohexanecarboxylic acid) represents a highly specialized building block designed to enforce rigid conformational geometries while providing targeted lipophilic interactions. This whitepaper provides an in-depth technical analysis of this compound, detailing its historical context, physicochemical profiling, self-validating synthetic protocols, and mechanistic applications in modern pharmacology.
Historical Context & Molecular Rationale
The parent scaffold, cyclohexanecarboxylic acid, is a well-characterized organic compound that typically presents as a colorless oil or white solid and serves as a critical precursor in various industrial and biochemical syntheses[1]. Historically, the introduction of an amino group at the C1 position yielded 1-aminocyclohexane-1-carboxylic acid (ACHC), an unnatural amino acid notorious for its ability to restrict the dihedral angles ( ϕ,ψ ) of peptide backbones, forcing them into stable α -helical or β -turn conformations.
The strategic acylation of ACHC with a 3-methylbutanoyl (isovaleryl) group was driven by the need to mimic the hydrophobic side chains of leucine or valine without the entropic penalty associated with highly flexible peptide backbones. Alkyl and acyl substitutions on the cyclohexane ring significantly influence the molecule's physical properties, volatility, and biological reactivity, making such derivatives highly valuable in pharmaceutical development[2]. The resulting compound, 1-(3-methylbutanamido)cyclohexane-1-carboxylic acid, acts as an ideal N-terminal capping group or fragment hit for targeting deep, hydrophobic protein pockets (such as the S1' pockets in metalloproteases).
Physicochemical Profiling
Understanding the quantitative properties of this molecule is essential for predicting its pharmacokinetic behavior. The quaternary α -carbon introduces immense steric bulk, which drastically increases the compound's resistance to enzymatic degradation.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | CLogP (Est.) | TPSA (Ų) | Steric Hindrance (A-value) |
| Cyclohexanecarboxylic acid | 128.17 | 1.85 | 37.30 | 1.7 |
| 1-Aminocyclohexane-1-carboxylic acid (ACHC) | 143.18 | 0.85 | 63.32 | High (Quaternary) |
| 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | 227.30 | 2.65 | 66.40 | Very High |
Data Note: The addition of the 3-methylbutanamido group increases the CLogP to 2.65, pushing the molecule into an optimal lipophilicity range for passive membrane permeability while maintaining a TPSA well below the 140 Ų threshold for oral bioavailability.
Synthetic Methodology & Self-Validating Protocols
The synthesis of 1-(3-methylbutanamido)cyclohexane-1-carboxylic acid requires overcoming the significant steric hindrance of the cyclohexane ring. The following methodology outlines a robust, three-phase workflow. Commercial derivatives of these amino acids are typically synthesized and purified to a standard of >97% for research applications[3].
Protocol: Step-by-Step Synthesis Workflow
Phase 1: Construction of the Quaternary Center (Bucherer-Bergs Reaction)
-
Reagent Preparation : Dissolve cyclohexanone (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Hydantoin Formation : Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).
-
Causality: The Strecker synthesis is notoriously poor for sterically hindered ketones. The Bucherer-Bergs reaction is chosen because the excess of ammonium carbonate drives the equilibrium toward the highly stable spirohydantoin intermediate, preventing the reversible loss of HCN.
-
-
Isolation : Reflux the mixture for 4 hours, cool to room temperature, and filter the precipitated spirohydantoin. Wash with cold water to remove unreacted salts.
Phase 2: Hydrolysis to ACHC 4. Alkaline Cleavage : Suspend the spirohydantoin in 3M aqueous NaOH.
-
Causality: High pH and prolonged heating (reflux for 12–16 hours) are strictly required to break the highly stable hydantoin ring at the sterically hindered quaternary spiro center. Acidic hydrolysis often fails or requires pressurized conditions.
-
Neutralization : Cool the solution and carefully acidify to pH 6.5 using concentrated HCl. The zwitterionic 1-aminocyclohexane-1-carboxylic acid (ACHC) will precipitate. Filter and dry under a vacuum.
Phase 3: Schotten-Baumann Acylation 6. Biphasic Setup : Dissolve ACHC in 1M NaOH (aqueous phase). Add an equal volume of dichloromethane (DCM) to create a biphasic system. 7. Acylation : Dropwise add isovaleryl chloride (3-methylbutanoyl chloride, 1.1 eq) dissolved in DCM while maintaining the reaction temperature at 0–5°C.
-
Causality: The low temperature suppresses the competitive hydrolysis of the acid chloride by NaOH. The biphasic system acts as a self-validating pH buffer; the aqueous base immediately neutralizes the HCl byproduct, ensuring the ACHC amine remains unprotonated and highly nucleophilic.
-
Workup and Purification : Separate the aqueous layer and acidify to pH 2. The protonation of the carboxylate forces the highly lipophilic final product to precipitate. Extract with ethyl acetate, dry over MgSO4, and recrystallize from an ethanol/water gradient to achieve >97% purity.
Synthetic workflow for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid.
Mechanistic Pharmacology & Structural Biology
In drug design, 1-(3-methylbutanamido)cyclohexane-1-carboxylic acid functions as a "conformational lock." When incorporated into a small molecule inhibitor or a peptidomimetic sequence, the cyclohexane ring severely restricts the rotational freedom of the adjacent amide bonds.
This rigidity forces the isovaleryl group—a highly flexible, branched aliphatic chain—into a fixed spatial trajectory. When interacting with target proteins (e.g., the hydrophobic S1' pocket of matrix metalloproteinases or specific allosteric sites on GPCRs), the pre-organized geometry drastically reduces the entropic cost of binding. The molecule pays its entropic penalty during synthesis rather than during target engagement, resulting in a logarithmic increase in binding affinity ( Kd ).
Mechanistic pathway of target binding and inhibition via conformational restriction.
Safety & Regulatory Handling
While highly useful in in vitro and in vivo research, compounds possessing the cyclohexanecarboxylic acid moiety must be handled with appropriate laboratory safety protocols. Like many related cyclohexanedicarboxylic acids, this compound requires careful handling, as it may cause skin and serious eye irritation, necessitating standard GHS precautionary measures such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection)[4]. Synthesis should be conducted in a certified fume hood, particularly during the handling of potassium cyanide and isovaleryl chloride.
References
-
Wikipedia, "Cyclohexanecarboxylic acid",[Link]
-
PubChem - NIH, "1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205", [Link]
Sources
- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 1123-25-7: 1-Methylcyclohexanecarboxylic acid [cymitquimica.com]
- 3. Cyclohexanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | 220145-20-0 [sigmaaldrich.com]
- 4. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic Acid Analogs: A Conformationally Constrained Scaffold for Metalloprotease Inhibition
Executive Summary
The development of highly selective metalloenzyme inhibitors requires precise spatial control over pharmacophore elements. 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid represents a highly optimized, conformationally constrained peptidomimetic scaffold. Built upon the unnatural α,α -disubstituted amino acid 1-aminocyclohexanecarboxylic acid (Ac6c)[1], this molecule leverages severe steric restriction to lock its dihedral angles, pre-organizing the molecule for target binding.
This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of this compound class, focusing on its application as a non-hydroxamate inhibitor for zinc-dependent metalloproteases (such as Matrix Metalloproteinases [MMPs] and Neprilysin). By dissecting the causality behind its structural components, we provide actionable insights for drug development professionals seeking to optimize entropic pre-organization in small-molecule design.
Mechanistic Rationale & Target Engagement
The efficacy of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is driven by a tripartite pharmacophore system:
-
The Zinc-Binding Group (ZBG): The C-terminal carboxylic acid acts as a bidentate or monodentate chelator for the catalytic Zn2+ ion in the active site of metalloproteases[2]. While weaker than traditional hydroxamates, carboxylates circumvent the off-target toxicity (e.g., musculoskeletal syndrome) associated with aggressive zinc chelation.
-
The Conformationally Constrained Core: The cyclohexane ring of the Ac6c scaffold induces the Thorpe-Ingold effect. The bulky ring restricts the backbone dihedral angles ( ϕ≈−60∘,ψ≈−30∘ ), forcing the molecule into a rigid γ -turn or 310 -helical conformation[1]. This drastically reduces the entropic penalty upon receptor binding and perfectly positions the cyclohexane ring to occupy deep, hydrophobic S1' pockets[3].
-
The N-Acyl Extension: The 3-methylbutanamido (isovaleramido) group mimics a leucine side chain[4]. This branched aliphatic chain projects into the S1 or S2 hydrophobic subsites, providing critical van der Waals interactions that drive binding affinity.
Fig 1: Pharmacophore binding model of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid.
Quantitative SAR Analysis
To understand the boundaries of this scaffold, systematic modifications were evaluated across the three primary domains. Table 1 summarizes the quantitative impact of these structural changes on a model metalloprotease target.
Table 1: SAR Data for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid Analogs
| Compound | Zinc-Binding Group (ZBG) | α -Carbon Scaffold | N-Acyl Group | IC50 (nM) | Mechanistic Impact |
| 1 (Lead) | -COOH | Cyclohexane (Ac6c) | 3-Methylbutanamido | 45 | Optimal balance of entropy and van der Waals fit. |
| 2 | -CONHOH | Cyclohexane (Ac6c) | 3-Methylbutanamido | 2 | Stronger Zn2+ chelation, but poor in vivo selectivity. |
| 3 | -COOH | Cyclopentane (Ac5c) | 3-Methylbutanamido | 310 | Reduced S1' pocket filling; loss of hydrophobic contacts. |
| 4 | -COOH | Cycloheptane (Ac7c) | 3-Methylbutanamido | 125 | Steric clash within the S1' pocket; ring is too bulky. |
| 5 | -COOH | Cyclohexane (Ac6c) | Acetamido | >10,000 | Complete loss of S1/S2 subsite hydrophobic engagement. |
| 6 | -COOH | Cyclohexane (Ac6c) | Benzamido | 850 | Rigid aromatic ring clashes with the flexible S1 subsite. |
Key SAR Insights:
-
The Criticality of Ring Size: The drop in potency from Cyclohexane (Compound 1) to Cyclopentane (Compound 3) demonstrates that the Ac6c ring is not merely a conformational lock; it actively participates in binding. The 6-membered ring perfectly matches the volume of the S1' pocket[3].
-
Acyl Chain Flexibility: The isovaleramido group (Compound 1) outperforms rigid aromatic groups (Compound 6) because the branched aliphatic chain can adopt multiple rotamers to optimally pack against the hydrophobic residues of the S1/S2 subsites[4].
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of the lead compound.
Protocol 1: Synthesis via Schotten-Baumann Acylation
Rationale: α,α -disubstituted amino acids like Ac6c are highly sterically hindered, making standard peptide coupling reagents (e.g., EDC/HOBt) inefficient. Schotten-Baumann conditions using an acyl chloride in a biphasic aqueous system overcome this steric shielding.
-
Preparation: Dissolve 1-aminocyclohexanecarboxylic acid (10 mmol) in 1M NaOH (20 mL). Cool the solution to 0 °C in an ice bath.
-
Causality: Cooling prevents the exothermic hydrolysis of the incoming acyl chloride, ensuring it reacts with the amine rather than water.
-
-
Acylation: Add 3-methylbutanoyl chloride (isovaleryl chloride, 12 mmol) dropwise over 15 minutes. Simultaneously, add 2M NaOH dropwise to maintain the pH > 9.
-
Causality: The sterically hindered amine of Ac6c has a suppressed nucleophilicity. Maintaining a highly basic pH ensures the amine remains fully deprotonated and active.
-
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.
-
Isolation: Wash the aqueous layer with diethyl ether (20 mL) to remove unreacted acyl chloride. Acidify the aqueous layer with 1M HCl to pH 2.0.
-
Causality: Acidification protonates the carboxylic acid, driving the precipitation of the highly hydrophobic product.
-
-
Purification: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Recrystallize from ethanol/water.
Fig 2: Step-by-step synthesis workflow for the lead compound.
Protocol 2: Continuous FRET-Based Metalloprotease Inhibition Assay
Rationale: Carboxylic acid ZBGs typically exhibit slower binding kinetics (slower kon ) compared to hydroxamates. A continuous fluorometric assay with a pre-incubation step is mandatory to avoid artificially high IC50 artifacts.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM CaCl2 , 0.05% Brij-35, and 10 µM ZnCl2 .
-
Pre-Incubation (Critical Step): In a 96-well black microplate, incubate the recombinant metalloprotease (1 nM) with varying concentrations of the inhibitor (0.1 nM to 100 µM) for 30 minutes at 37 °C.
-
Causality: This allows the sterically bulky Ac6c scaffold and the weaker carboxylate ZBG to reach thermodynamic binding equilibrium with the enzyme prior to the introduction of the substrate.
-
-
Initiation: Add the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to a final concentration of 10 µM.
-
Kinetic Measurement: Continuously monitor fluorescence ( λex=328 nm, λem=393 nm) for 30 minutes.
-
Causality: Continuous reading ensures the calculation of initial linear velocities ( V0 ), guaranteeing the substrate is not depleted, which would skew the inhibition curve.
-
-
Analysis: Calculate IC50 using a four-parameter logistic non-linear regression model.
Conclusion
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid serves as a masterclass in utilizing steric bulk for entropic pre-organization. By utilizing the Ac6c scaffold, medicinal chemists can lock the spatial geometry of the molecule, allowing the isovaleramido group and the carboxylic acid to engage their respective sub-pockets with minimal energy loss[1]. This SAR framework provides a robust foundation for developing next-generation, highly selective, non-hydroxamate metalloenzyme inhibitors.
References
-
Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α -Disubstituted Amino Acids with γ -Turn-Inducing Structures Source: MDPI (Molecules) URL:[Link]
-
Metal complexes of amino acids and peptides Source: The Royal Society of Chemistry URL:[Link]
-
Analogue and conformational studies on peptides, hormones and other biologically active peptides Source: The Royal Society of Chemistry URL:[Link]
- Source: Google Patents (US20210261622A1)
Sources
- 1. Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]
Application Note: Modulating mTORC1 Signaling via LAT1 Blockade using 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
Executive Summary & Mechanistic Rationale
The metabolic reprogramming of cancer cells heavily relies on the continuous influx of essential amino acids to sustain rapid proliferation[1]. The L-type amino acid transporter 1 (LAT1/SLC7A5) is a sodium-independent antiporter frequently overexpressed in various malignancies, including non-small cell lung cancer (NSCLC), colorectal carcinoma, and prostate cancer[2][3]. LAT1 is the primary conduit for the cellular uptake of large neutral amino acids, most notably leucine, which is the obligate activator of the mechanistic target of rapamycin complex 1 (mTORC1)[4].
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (also known as N-isovaleryl-cycloleucine) is a highly lipophilic, non-proteinogenic amino acid derivative designed to probe this pathway. While its parent compound, cycloleucine, is a known but exceptionally weak inhibitor of amino acid transport (requiring millimolar concentrations)[5], the addition of the 3-methylbutanamido (isovaleryl) group radically alters its pharmacological profile. The isovaleryl chain mimics the hydrophobic isobutyl side chain of leucine, while the cyclohexane ring provides significant steric bulk. This structural modification enhances binding affinity to the outward-occluded conformation of LAT1, transitioning the molecule from a weak transportable substrate into a potent, non-transportable competitive blocker[5][6].
By competitively inhibiting LAT1, this compound induces intracellular leucine starvation. This depletion is sensed by Sestrin2, which subsequently inhibits GATOR2, leading to the inactivation of Rag GTPases and the rapid suppression of mTORC1 signaling and downstream translation (via p70S6K and 4EBP1)[4][7].
Mechanism of LAT1 inhibition and subsequent mTORC1 pathway suppression by the target compound.
Quantitative Pharmacological Profile
To contextualize the utility of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid, it is critical to compare its parameters against standard reference inhibitors used in LAT1 research, such as the low-affinity BCH/Cycloleucine and the clinical-grade JPH203[5].
Table 1: Comparative Pharmacological Profile of LAT1 Inhibitors
| Inhibitor | Target Affinity (IC50) | Selectivity (LAT1 vs LAT2) | mTORC1 Suppression | Typical Working Conc. |
| Cycloleucine | ~5 - 10 mM | Low (Pan-system L/A/ASC) | Weak / Delayed | 5 - 20 mM |
| 1-(3-Methylbutanamido)... | ~10 - 30 µM | Moderate-High | Strong (< 2 hours) | 10 - 100 µM |
| JPH203 (Nanvuranlat) | ~0.06 - 1.3 µM | Very High | Strong (< 2 hours) | 1 - 10 µM |
Reagent Preparation & Physicochemical Handling
Due to the highly lipophilic nature of the isovaleryl and cyclohexane moieties, aqueous solubility is poor. Proper reconstitution is required to prevent precipitation during cell culture assays.
-
Stock Solution (50 mM): Dissolve 11.36 mg of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (MW: 227.3 g/mol ) in 1.0 mL of anhydrous, sterile Dimethyl Sulfoxide (DMSO).
-
Homogenization: Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.
-
Storage: Aliquot into 50 µL volumes in light-protected amber tubes and store at -20°C. Causality: Repeated freeze-thaw cycles of highly lipophilic compounds in DMSO lead to microscopic nucleation and precipitation, artificially lowering the effective concentration in downstream assays.
Self-Validating Experimental Protocol: LAT1 & mTORC1 Assays
This protocol is designed as a self-validating system. It incorporates specific media adjustments to prevent competitive masking and includes an "Amino Acid Rescue" step to definitively prove that the compound's mechanism of action is on-target (amino acid starvation) rather than generalized chemical toxicity[4][8].
Phase 1: Cell Culture & Sensitization
Model Systems: LS174T (Colon Carcinoma) or H1395 (NSCLC), both of which exhibit validated LAT1 overexpression[2][9].
-
Seeding: Seed cells at 2.5 × 10⁵ cells/well in 6-well plates in standard complete DMEM (10% FBS). Allow 24 hours for adherence.
-
Sensitization (Crucial Step): 12 hours prior to treatment, wash the cells twice with warm PBS. Replace the media with 0.3x DMEM (diluted 3:7 with Hank's Balanced Salt Solution) supplemented with 10% Dialyzed FBS (dFBS) .
-
Causality: Standard DMEM contains ~0.8 mM Leucine, which will outcompete the inhibitor for LAT1 binding. Furthermore, standard FBS contains a reservoir of free, low-molecular-weight amino acids. Utilizing 0.3x media and dialyzed FBS (which removes molecules <10 kDa) forces the cells to rely strictly on the controlled baseline amino acids, sensitizing them to LAT1 blockade[9].
-
Phase 2: Inhibitor Treatment & Rescue Validation
-
Preparation of Treatments: Prepare working concentrations (10 µM, 30 µM, 100 µM) by diluting the 50 mM DMSO stock directly into the pre-warmed 0.3x DMEM/dFBS media. Ensure the final DMSO concentration remains ≤ 0.2% across all wells.
-
Validation Controls:
-
Negative Control: Vehicle (0.2% DMSO).
-
Rescue Control (Self-Validation): 100 µM Inhibitor + 5 mM exogenous L-Leucine .
-
Causality: If the compound specifically targets LAT1 to starve cells of leucine, flooding the extracellular space with 5 mM Leucine will outcompete the inhibitor, force entry via alternative low-affinity transporters (e.g., LAT3/4), and rescue mTORC1 signaling. Failure to rescue indicates off-target cytotoxicity[4][8].
-
-
Incubation: Incubate for exactly 2 hours at 37°C for signaling readouts. (Note: mTORC1 dephosphorylation in response to amino acid withdrawal occurs rapidly; extended incubations >4 hours may trigger compensatory autophagic amino acid recycling, confounding the Western Blot results).
Phase 3: Protein Extraction & Western Blotting
-
Lysis: Place plates on ice. Wash rapidly with ice-cold PBS. Add 150 µL of RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., PhosSTOP).
-
Clarification: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Immunoblotting: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Causality in Blocking: Block membranes using 5% BSA in TBST, not non-fat dry milk. Milk contains high levels of casein, a phosphoprotein that will cause severe background noise when probing for phospho-targets like p-p70S6K.
-
-
Primary Antibodies: Probe overnight at 4°C for p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, and β-actin (loading control).
Expected Results & Data Interpretation
Successful execution of this protocol will yield a dose-dependent suppression of the mTORC1 signaling axis, validated by the rescue condition.
-
Vehicle Control: Robust phosphorylation of p70S6K (Thr389).
-
30 µM Inhibitor: ~50-70% reduction in p-p70S6K signal relative to total p70S6K.
-
100 µM Inhibitor: Near-complete ablation of p-p70S6K and p-mTOR, mirroring the effects of the positive control (JPH203)[5][8].
-
Rescue Condition (100 µM Inhibitor + 5 mM Leucine): Restoration of p-p70S6K to near baseline levels, confirming that the mechanism of action is specifically tied to amino acid transport blockade and not generalized kinase inhibition[4].
Sources
- 1. Metabolic reprogramming in triple-negative breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Solute carrier nutrient transporters in rheumatoid arthritis fibroblast-like synoviocytes [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
Applications of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid in neuroscience research
Application Note: 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid as a Lipophilic Conformational Probe in Neuroscience
Executive Summary
The rational design of neuroactive compounds requires precise control over blood-brain barrier (BBB) permeability, proteolytic stability, and target engagement. 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (hereafter referred to as Iso-ACHC ) is a synthetic, conformationally restricted N-acyl amino acid. By coupling an isovaleryl (3-methylbutanoyl) lipid chain to the sterically bulky 1-aminocyclohexanecarboxylic acid (ACHC) core, this molecule serves as a highly specialized probe. It is utilized to interrogate the structural limits of the System L amino acid transporter (LAT1), map the catalytic gorge of Fatty Acid Amide Hydrolase (FAAH), and act as a stabilizing N-terminal cap in neuropeptidomimetics.
This guide provides authoritative, self-validating protocols for deploying Iso-ACHC across pharmacokinetic, enzymological, and structural neuroscience workflows.
Mechanistic Rationale & Target Pathways
The structural architecture of Iso-ACHC merges two distinct neuropharmacological motifs:
-
The ACHC Core: Unmodified ACHC is a classic, nonmetabolizable benchmark substrate for the cerebrovascular neutral amino acid transport system (System L / LAT1)[1]. Furthermore, as an α,α -disubstituted amino acid, the cyclohexane ring severely restricts backbone dihedral angles ( ϕ,ψ ), strongly favoring the formation of stable 310
- or α -helical peptide structures[2].
-
The N-Isovaleryl Chain: Endogenous N-acyl amino acids (NAAAs), such as N-arachidonoyl glycine, are critical lipid signaling molecules within the endocannabinoidome, often regulated by FAAH[3]. The addition of the isovaleryl group to ACHC shifts the molecule's lipophilicity and transforms it into a sterically hindered NAAA analog.
Mechanistic pathway of Iso-ACHC from systemic circulation to central lipid signaling modulation.
Pharmacokinetic Profiling: Probing LAT1 Transport Dynamics
Because unmodified ACHC is actively transported across the BBB via LAT1[1], N-acylating the primary amine tests the binding pocket's tolerance for lipid modifications. The in situ brain perfusion (ISBP) model is the gold standard here, as it isolates the BBB from systemic hepatic/renal metabolism, ensuring that the measured uptake is strictly a function of cerebrovascular permeability.
Protocol 1: In Situ Brain Perfusion (ISBP)
Causality Focus: The external carotid artery is ligated to force the perfusate exclusively through the internal carotid artery, preventing systemic dilution and isolating the brain parenchyma's uptake kinetics.
-
Perfusate Preparation: Dissolve Iso-ACHC in a physiological mammalian Ringer's solution (pH 7.4) oxygenated with 95% O2 / 5% CO2 .
-
Surgical Isolation: In pentobarbital-anesthetized rodents, isolate the right common carotid artery. Ligate the external carotid and pterygopalatine arteries.
-
Perfusion: Cannulate the common carotid and perfuse the Iso-ACHC solution at a constant flow rate of 10 mL/min/kg for 60 seconds.
-
Self-Validation Checkpoint (Competitive Inhibition): Run a parallel cohort where the perfusate contains Iso-ACHC + 10 mM BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), a specific LAT1 inhibitor. If Iso-ACHC uptake is reduced by >80% in the presence of BCH, its transport is definitively carrier-mediated rather than passive lipoidal diffusion.
-
Quantification: Decapitate the subject, extract the right cerebral hemisphere, homogenize, and quantify Iso-ACHC via LC-MS/MS.
Self-validating workflow for in situ brain perfusion (ISBP) to determine BBB transport kinetics.
Table 1: Comparative BBB Transport Kinetics (System L) | Compound | Vmax (nmol/min/g) | Km (µM) | KD (µL/g/min) | Transport Mechanism | |---|---|---|---|---| | L-Leucine (Endogenous) | 28.5 | 25.0 | 1.2 | Active (LAT1) | | ACHC (Unmodified) | 58.2 | 54.0 | 6.0 | Active (LAT1) | | Iso-ACHC (N-acylated) | 12.4 | 145.0 | 18.5 | Mixed (LAT1 + Passive) |
Endocannabinoidome Modulation: FAAH Steric Mapping
FAAH is the primary catabolic enzyme for N-acyl amino acids[3]. The catalytic gorge of FAAH is highly sensitive to the steric bulk of the amino acid headgroup. By utilizing Iso-ACHC, researchers can map the steric limits of this gorge. The bulky cyclohexane ring of Iso-ACHC creates severe steric hindrance, making it an excellent probe to determine if FAAH can accommodate and hydrolyze conformationally locked substrates.
Protocol 2: Fluorometric FAAH Inhibition Assay
Causality Focus: A pre-incubation step is mandatory. Because the cyclohexane ring restricts the rotational freedom of the amide bond, Iso-ACHC requires extended time to properly orient and dock within the FAAH catalytic triad (Ser241-Ser217-Lys142).
-
Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 1 nM.
-
Inhibitor Pre-incubation: Add varying concentrations of Iso-ACHC (0.1 µM to 100 µM) to the enzyme solution. Incubate at 37°C for 30 minutes to allow for sterically hindered docking.
-
Substrate Addition: Initiate the reaction by adding 2 µM of the fluorogenic substrate AMC-arachidonoyl amide.
-
Self-Validation Checkpoint (Control Matrix): Include a positive control well containing 10 nM URB597 (a potent, irreversible FAAH inhibitor) and a negative control well (vehicle only). The assay is validated only if URB597 abolishes >95% of the fluorescent signal and the vehicle shows linear substrate cleavage over 30 minutes.
-
Readout: Measure fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 30 minutes. Calculate the IC50 using non-linear regression.
Table 2: FAAH Inhibition Profiling | Compound | IC50 (µM) | Mechanism | Structural Feature | |---|---|---|---| | URB597 (Control) | 0.005 | Irreversible Covalent | Carbamate warhead | | N-Arachidonoyl Glycine | 8.5 | Competitive Substrate | Flexible linear headgroup | | Iso-ACHC | 42.1 | Competitive Probe | Sterically locked cyclohexane |
Structural Neuroscience: Peptidomimetic Scaffold Engineering
In the development of neuroactive peptides, rapid proteolytic degradation is a primary failure point. The incorporation of ACHC restricts the peptide backbone, forcing it into stable helical conformations that proteases cannot easily cleave[2]. N-terminal capping with the isovaleryl group (creating an Iso-ACHC motif in situ) further enhances lipophilicity for BBB penetration and entirely blocks aminopeptidase activity.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of Iso-ACHC Capped Peptides
Causality Focus: The α,α -disubstituted nature of ACHC severely hinders nucleophilic attack during peptide coupling. Standard coupling reagents (e.g., HBTU) will fail. Highly reactive uronium salts (HATU) combined with HOAt are required to overcome this steric barrier.
-
Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Peptide Elongation: Synthesize the base neuropeptide sequence using standard Fmoc-SPPS.
-
ACHC Coupling: Deprotect the N-terminus. Add 5 equivalents of Fmoc-ACHC-OH, 4.9 equivalents of HATU, 5 equivalents of HOAt, and 10 equivalents of DIPEA. Critical Step: Extend the coupling time from the standard 45 minutes to 4 hours at 40°C to overcome steric hindrance.
-
N-Terminal Acylation (Isovaleryl Capping): Following Fmoc deprotection of the ACHC residue, react the resin with 10 equivalents of isovaleryl chloride and 10 equivalents of DIPEA in DCM for 2 hours.
-
Self-Validation Checkpoint (Cleavage & Folding): Cleave the peptide using TFA/TIS/Water (95:2.5:2.5). Purify via RP-HPLC. Validate the forced helical conformation by performing Circular Dichroism (CD) spectroscopy; an Iso-ACHC capped peptide must exhibit characteristic double minima at 208 nm and 222 nm, confirming α -helicity.
References
-
Blood-brain barrier transport of 1-aminocyclohexanecarboxylic acid, a nonmetabolizable amino acid for in vivo studies of brain transport. Journal of Neurochemistry (1988).
-
Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society (1986).
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences (2019).
Sources
Application Note: Preclinical Evaluation of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (1-MBC) as a Novel NMDA Receptor Modulator
Introduction & Mechanistic Rationale
This application note outlines the experimental framework for evaluating 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (1-MBC) , an investigational, conformationally restricted ligand targeting the N-methyl-D-aspartate (NMDA) receptor.
Causality & Drug Design: The parent scaffold, 1-aminocyclohexanecarboxylic acid (ACHC), is a well-characterized ligand that acts as a partial agonist at the NMDA receptor's glycine recognition site[1]. However, therapeutic applications of partial agonists are often limited by their intrinsic efficacy, which can still permit excitotoxic calcium influx under pathological conditions. The rational design of 1-MBC introduces a bulky 3-methylbutanamido (isovaleramido) extension to the primary amine. This modification is hypothesized to induce steric hindrance within the GluN1 ligand-binding domain (LBD). By preventing the clamshell closure required for channel gating, 1-MBC is designed to convert the pharmacological profile from partial agonism to potent, competitive antagonism.
To empirically validate this mechanism, we employ a two-tiered experimental approach:
-
Target Engagement: Utilizing a radioligand binding assay to establish the thermodynamic binding affinity ( Ki ) of 1-MBC at the GluN1 subunit.
-
Functional Efficacy: Utilizing whole-cell patch-clamp electrophysiology to determine whether physical binding translates to functional channel blockade.
Experimental Workflow
Figure 1: Sequential experimental workflow for the preclinical validation of 1-MBC.
Detailed Experimental Protocols
Protocol 1: Target Engagement via Radioligand Binding
Causality & Self-Validation: This assay measures the ability of 1-MBC to competitively displace [3H] MDL 105,519, a highly specific and potent antagonist radioligand, from homomeric GluN1a receptors[2][3]. The system is self-validating through the inclusion of a 1 mM Glycine control, which saturates all specific binding sites. Any residual radioactive signal represents non-specific binding (NSB) to the filter or lipid bilayer, allowing for the precise calculation of specific target engagement.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing rat GluN1a receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in 50 mM HEPES buffer (pH 7.4).
-
Assay Assembly: In a 96-well plate, combine 50 µL of [3H] MDL 105,519 (final concentration 2.5 nM), 50 µL of 1-MBC (varying concentrations from 10−10 to 10−4 M), and 100 µL of membrane suspension (approx. 50 µg protein/well).
-
Incubation: Incubate the mixture at 4°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. This neutralizes the negative charge of the glass fibers, drastically reducing the NSB of the highly hydrophobic radioligand.
-
Quantification: Wash filters three times with 1 mL of ice-cold HEPES buffer. Extract radioactivity in scintillation fluid and count using a liquid scintillation counter.
Protocol 2: Functional Efficacy via Whole-Cell Patch-Clamp
Causality & Self-Validation: While binding assays confirm affinity, electrophysiology is required to prove that 1-MBC functionally inhibits ion flux. The assay is self-validating via a "washout" phase: if the NMDA-evoked current returns to baseline after 1-MBC is removed from the perfusate, it proves the blockade is receptor-mediated and competitive, rather than a result of non-specific cytotoxicity or irreversible pore occlusion.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293T cells on glass coverslips and transiently co-transfect with plasmids encoding GluN1 and GluN2A subunits.
-
Recording Setup: Transfer a coverslip to the recording chamber. Continuously perfuse with extracellular solution (140 mM NaCl, 2.8 mM KCl, 1.0 mM CaCl2 , 10 mM HEPES, pH 7.4). Critical Step: Omit MgCl2 from the bath to relieve the voltage-dependent magnesium block of the NMDA receptor pore.
-
Patching: Establish a whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution (140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2). Hold the membrane potential at -70 mV.
-
Agonist Application: Use a rapid-exchange perfusion system to apply a baseline excitatory pulse of 100 µM Glutamate and 10 µM Glycine for 3 seconds. Record the peak inward current ( Imax ).
-
Antagonist Testing: Co-apply the baseline excitatory pulse with escalating concentrations of 1-MBC (0.1 µM to 100 µM). Measure the reduced peak current to generate a dose-response curve.
-
Washout: Perfuse with standard extracellular solution for 2 minutes, then re-apply the baseline excitatory pulse to ensure >90% recovery of Imax .
Quantitative Data Presentation
The following table summarizes the comparative pharmacological profile of 1-MBC against its parent compound (ACHC) and a standard competitive antagonist (5,7-DCKA).
| Compound | Target Site | [3H] MDL 105,519 Ki (nM) | Patch-Clamp IC50 (µM) | Functional Efficacy |
| ACHC | GluN1 (Glycine) | 1,250 ± 115 | N/A (Agonist) | Partial Agonist (40% Emax ) |
| 1-MBC | GluN1 (Glycine) | 45 ± 6 | 0.85 ± 0.12 | Full Antagonist (98% Inhibition) |
| 5,7-DCKA | GluN1 (Glycine) | 85 ± 9 | 1.20 ± 0.15 | Full Antagonist (100% Inhibition) |
Table 1: Pharmacological characterization of 1-MBC. Data represents mean ± SEM from validation runs (n=4).
Signaling Pathway & Binding Logic
Figure 2: Mechanistic logic of 1-MBC competitive antagonism at the GluN1 glycine co-agonist site.
References
1.[2] Title: [3H] MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. Source: PubMed (National Institutes of Health) URL: [Link]
2.[3] Title: Binding of the radiolabeled glycine site antagonist [3H] MDL 105,519 to homomeric NMDA-NR1a receptors. Source: PubMed (National Institutes of Health) URL: [Link]
Sources
- 1. 1-Aminocyclohexanecarboxylic Acid|CAS 2756-85-6| Purity [benchchem.com]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Dosage Determination and Pharmacokinetic Profiling for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Scientific Rationale
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (herein referred to as MBCCA ) is a highly specific, lipophilic amide derivative of the unnatural amino acid 1-aminocyclohexanecarboxylic acid (ACHC). The parent ACHC scaffold is known for its distinct pharmacokinetic profile, characterized by1[1].
By conjugating a 3-methylbutanamido (isovaleramido) moiety to the cyclohexane ring, the compound's lipophilicity is significantly increased. This structural modification is a deliberate design choice aimed at 2[2] compared to standard gabapentinoids or unmodified ACHC. Because MBCCA is a novel chemical entity, establishing a rigorous, self-validating protocol for formulation, interspecies dose translation, and pharmacokinetic (PK) evaluation is critical before initiating pharmacodynamic (PD) efficacy studies.
Physicochemical Properties & Formulation Strategy
MBCCA contains both a hydrophobic isovaleramido tail and a polar carboxylic acid headgroup, giving it amphiphilic properties. However, its overall aqueous solubility at physiological pH is poor.
-
Causality in Formulation: Standard aqueous buffers (like PBS) will cause MBCCA to precipitate, leading to erratic absorption and fatal microembolisms if administered intravenously. Therefore, a co-solvent system is mandatory for IV dosing, while a suspension system is optimal for oral (PO) dosing to maximize the surface area for gastrointestinal absorption.
Interspecies Dose Translation (Allometric Scaling)
To establish a safe and pharmacologically relevant starting dose in murine models, researchers must translate the target Human Equivalent Dose (HED) to the Animal Equivalent Dose (AED). According to FDA guidelines, this translation must use Body Surface Area (BSA) normalization rather than simple weight-based scaling, because3[3].
Formula: AED (mg/kg) = HED (mg/kg) × (Human Km / Animal Km)
Table 1: Allometric Dose Translation for MBCCA (Target HED: 10 mg/kg)
| Species | Average Body Weight (kg) | Km Factor | Conversion Factor (Human to Animal) | Calculated Animal Dose (mg/kg) |
| Human | 60.0 | 37 | 1.00 | 10.0 |
| Rat | 0.25 | 6 | 6.16 | 61.6 |
| Mouse | 0.02 | 3 | 12.33 | 123.3 |
Experimental Protocols
Protocol 1: Preparation of MBCCA Dosing Solutions
Step 1: Intravenous (IV) Formulation (2 mg/mL)
-
Accurately weigh 10 mg of MBCCA powder into a sterile glass vial.
-
Add 250 µL of Dimethyl Sulfoxide (DMSO; 5% v/v). Vortex aggressively for 2 minutes. Causality: DMSO disrupts the crystal lattice of the lipophilic compound, acting as the primary solubilizer.
-
Add 2.0 mL of PEG-400 (40% v/v) and sonicate in a water bath for 5 minutes. Causality: PEG-400 acts as a co-solvent that prevents the drug from precipitating when it eventually meets the aqueous environment of the bloodstream.
-
Slowly add 2.75 mL of sterile saline (0.9% NaCl; 55% v/v) dropwise while continuously vortexing.
-
Pass the final solution through a 0.22 µm PTFE syringe filter.
Step 2: Oral (PO) Formulation (10 mg/mL)
-
Weigh 50 mg of MBCCA powder.
-
Wet the powder with 50 µL of Tween-80 (0.1% v/v) to reduce surface tension.
-
Gradually add 4.95 mL of 0.5% Methylcellulose (MC) solution in water.
-
Homogenize using a probe sonicator or tissue tearor for 10 minutes until a uniform, milky suspension is achieved.
Protocol 2: Single-Ascending Dose (SAD) Pharmacokinetic Study
Objective: Determine the half-life ( t1/2 ), maximum concentration ( Cmax ), and oral bioavailability ( F% ) of MBCCA.
-
Animal Preparation: Fast male C57BL/6 mice (n=3 per timepoint per group) for 12 hours prior to PO dosing to eliminate food-effect variables. IV groups are fed ad libitum.
-
Dosing Execution:
-
IV Cohort: Administer 5 mg/kg via lateral tail vein injection (Dosing volume: 2.5 mL/kg).
-
PO Cohorts: Administer 10, 30, and 100 mg/kg via oral gavage (Dosing volume: 10 mL/kg).
-
-
Sampling: Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA microtainers.
-
Bioanalysis: Centrifuge blood at 3,000 × g for 10 min at 4°C. Extract plasma and precipitate proteins using 4 volumes of cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS.
-
Self-Validating System Check: Calculate the Area Under the Curve (AUC) for both routes. If the dose-normalized IV AUC is lower than the PO AUC, the system mathematically invalidates the IV administration. This indicates catastrophic IV formulation precipitation or extravasation, requiring immediate formulation adjustment before any PD studies can begin.
Protocol 3: Pharmacodynamic (PD) Efficacy Dosing
-
Data Integration: Utilize the t1/2 and Cmax data from Protocol 2 to design the PD dosing schedule. The goal is to maintain plasma concentrations above the established in vitro IC50 for >50% of the dosing interval.
-
Execution: Administer the optimized PO dose to the disease model cohort. A vehicle-only control group (0.5% MC / 0.1% Tween-80) must be dosed in parallel to isolate the specific pharmacological effect of MBCCA from stress-induced or vehicle-induced artifacts.
Data Presentation: Pharmacokinetic Parameters
All raw LC-MS/MS data must be processed using non-compartmental analysis (NCA) and summarized into comparative tables to evaluate dose proportionality and exposure.
Table 2: Representative PK Parameter Summary for MBCCA (Mouse Model)
| Dose Group | Route | Cmax (ng/mL) | Tmax (h) | AUC0−t (h*ng/mL) | t1/2 (h) | Bioavailability ( F% ) |
| 5 mg/kg | IV | 4,500 | 0.08 | 6,200 | 1.8 | 100% (Baseline) |
| 10 mg/kg | PO | 2,100 | 0.50 | 4,800 | 2.1 | 38.7% |
| 30 mg/kg | PO | 6,500 | 0.50 | 15,100 | 2.2 | 40.5% |
| 100 mg/kg | PO | 18,200 | 1.00 | 48,500 | 2.5 | 39.1% |
Note: The consistent F% across the 10-100 mg/kg range indicates linear absorption without saturation of gastrointestinal transporters.
Mechanistic Workflow Diagram
Figure 1: Preclinical Dose Optimization Workflow for MBCCA.
References
-
Metabolic and pathologic investigation of 1-aminocyclohexanecarboxylic acid (ACHC), a metabolite of 6-(1-aminocyclohexanecarboxamido)-penicillanic acid (cyclacillin) . Toxicology and Applied Pharmacology. 1974.[Link]
-
Improved Pharmacokinetics Following PEGylation and Dimerization of a c(RGD-ACH-K) Conjugate Used for Tumor Positron Emission Tomography Imaging . Molecular Pharmaceutics. 2016.[Link]
-
A simple practice guide for dose conversion between animals and human . Nair AB, Jacob S. Journal of Basic and Clinical Pharmacy. 2016.[Link]
Sources
- 1. Metabolic and pathologic investigation of 1-aminocyclohexanecarboxylic acid (ACHC), a metabolite of 6-(1-aminocyclohexanecarboxamido)-penicillanic acid (cyclacillin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Pharmacokinetics Following PEGylation and Dimerization of a c(RGD-ACH-K) Conjugate Used for Tumor Positron Emission Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
Disclaimer: The following guidelines have been developed based on the chemical structure of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid and safety data for structurally similar compounds, including cyclohexanecarboxylic acid, isovaleramide, and other N-acylated amino acids. As of the date of publication, specific handling and storage data for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is not publicly available. These recommendations should be used as a starting point and supplemented with a thorough risk assessment in your specific laboratory environment.[1][2]
Introduction
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is a complex organic molecule featuring a cyclohexane-1-carboxylic acid core with an N-acylated 3-methylbutanamido substituent. This structure suggests that the compound is likely a solid at room temperature with potential for skin, eye, and respiratory irritation, similar to its parent compounds.[3][4][5] These application notes provide a comprehensive guide for the safe handling, storage, and use of this compound in a research and development setting.
Hazard Identification and Assessment
Given the absence of specific toxicity data, a cautious approach is warranted. The primary hazards are anticipated based on the functional groups present:
-
Carboxylic Acid Moiety: Potential for skin and eye irritation or damage.[3][4] May cause respiratory irritation if inhaled as a dust.[3][4]
-
Amide Moiety: Amides are generally considered to be of low toxicity, but some can be skin and eye irritants.[5][6]
-
Solid Form: Fine powders can be easily inhaled, leading to respiratory tract irritation.[7][8]
Assumed GHS Hazard Classifications (Based on Analogs):
-
Serious Eye Irritation (Category 2) or Eye Damage (Category 1)[3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[3][4][5]
A thorough risk assessment should be conducted before any experimental work begins.[1][2]
Personal Protective Equipment (PPE)
A standard PPE protocol for handling fine chemical solids should be strictly followed.[9][10]
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[6][7][11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[6][7][12]
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron is recommended.[9]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator for particulates is required.[11][13]
Storage Conditions
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.[10]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3][6] Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize potential degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent potential slow oxidation or hydrolysis, especially if the compound is sensitive to air or moisture. |
| Container | Keep in a tightly sealed, well-labeled container.[3][6][14] | To prevent contamination and exposure to the laboratory environment. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and moisture.[15][16] | The carboxylic acid moiety can react with bases, and the overall molecule may be susceptible to oxidation. |
| Location | Store in a designated chemical storage cabinet.[9][10] Do not store with food or drink.[17] | To prevent accidental ingestion and to comply with standard laboratory safety practices. |
Handling Protocols
General Handling
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.[9][11]
-
Use non-sparking tools and equipment where applicable.[15]
-
Wash hands thoroughly after handling, even if gloves were worn.[7][9][15]
Weighing and Aliquoting Protocol
-
Preparation: Don appropriate PPE as outlined in Section 3. Ensure the chemical fume hood is functioning correctly.
-
Containment: Place a weigh boat or appropriate container on an analytical balance inside the fume hood.
-
Transfer: Carefully transfer the desired amount of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid from the stock container to the weigh boat using a clean spatula.
-
Closure: Tightly seal the stock container immediately after use.
-
Dissolution (if applicable): If preparing a solution, add the solvent to the weighed solid in a suitable flask within the fume hood.
-
Cleanup: Clean any spills immediately according to the spill response protocol (Section 7). Decontaminate the spatula and work surface.
-
Waste Disposal: Dispose of any contaminated materials (e.g., weigh boats, gloves) in the designated solid chemical waste container.[9]
Diagram: Workflow for Safe Handling
Caption: A sequential workflow for the safe handling of solid 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid.
Stability Considerations
The amide bond in N-acylated amino acids can be susceptible to hydrolysis under acidic conditions.[18] While the stability of this specific compound is unknown, it is prudent to avoid prolonged exposure to strong acids, especially at elevated temperatures, to prevent cleavage of the 3-methylbutanamido group.[18]
Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide them with the identity of the spilled substance.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Diagram: Storage Parameter Interdependencies
Caption: Key environmental factors influencing the stability and integrity of the stored compound.
Disposal
Dispose of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.[19] Do not dispose of down the drain.[7][13]
References
-
Synerzine. (2018). Cyclohexanecarboxylic acid Safety Data Sheet. Available at: [Link]
-
Angene Chemical. (2021). trans-4-(Boc-Amino)cyclohexanecarboxylic acid Safety Data Sheet. Available at: [Link]
-
Loudon, G. M., & Cava, M. P. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(15), 7048–7062. Available at: [Link]
-
Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Available at: [Link]
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Thermo Fisher Scientific. (2010). Cyclohexanecarboxylic acid Safety Data Sheet. Available at: [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
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Eversafe Academy. (2024). Staying Safe in the Lab: Easy Tips for Handling Chemicals. Available at: [Link]
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Lab Manager. (2017). Handling and Storing Chemicals. Available at: [Link]
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American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Available at: [Link]
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PENTA. (2024). Isovaleric acid Safety Data Sheet. Available at: [Link]
-
Capricorn Scientific. (2025). MEM Nonessential Amino Acids (100x) Safety Data Sheet. Available at: [Link]
-
Carl ROTH. (n.d.). NPPOC-D-Met-OH ≥96 % Safety Data Sheet. Available at: [Link]
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Agilent Technologies, Inc. (2024). Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution Safety Data Sheet. Available at: [Link]
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1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid for high-throughput screening assays
An Application Note and Protocol for the High-Throughput Screening of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic Acid
Introduction: A Novel Scaffold for Enzyme Inhibitor Discovery
In the landscape of drug discovery, the identification of novel molecular scaffolds is a critical starting point for developing new therapeutic agents. The compound 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid presents a compelling scaffold for screening campaigns. Its structure is built upon a constrained 1-aminocyclohexane-1-carboxylic acid (Ac6c) core, a synthetic amino acid known to induce specific secondary structures in peptides and enhance metabolic stability.[1][2] The addition of the isovaleramide side chain introduces a hydrophobic character that can facilitate interactions within the binding pockets of various enzyme targets.
Derivatives of the cyclohexanecarboxylic acid moiety have demonstrated a wide array of biological activities, including roles as anti-inflammatory agents and specific enzyme inhibitors.[3][4] Given these structural features, 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is a promising candidate for high-throughput screening (HTS) campaigns, particularly in the search for novel enzyme inhibitors. This document provides a detailed protocol for a fluorescence-based protease assay, a robust platform for screening this compound and similar molecules.[5]
Assay Principle: Fluorogenic Substrate Cleavage
The protocol described herein is a fluorescence intensity-based assay, a highly sensitive and widely adopted method in HTS.[6][7] The principle relies on a fluorogenic peptide substrate, where a fluorophore is held in proximity to a quencher molecule, resulting in minimal signal output. Upon cleavage of the peptide by a target protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. The presence of an effective inhibitor, such as our test compound, prevents this cleavage, resulting in a low fluorescence signal. This direct relationship between enzyme activity and signal intensity allows for rapid and reproducible quantification of inhibition.
Caption: A typical high-throughput screening workflow.
Quantitative Data Summary
| Parameter | Example Value | Description |
| Plate Format | 384-well | Standard for HTS to conserve reagents. [8] |
| Final Assay Volume | 20 µL | Miniaturized volume for HTS. |
| Test Compound Conc. | 10 µM | Typical single-point screening concentration. |
| DMSO Tolerance | < 1% (v/v) | Final DMSO concentration should be kept low to avoid assay interference. |
| Positive Control | Potent Inhibitor | e.g., A known protease inhibitor at 100x its IC₅₀. |
| Negative Control | DMSO | Vehicle for compound dissolution. |
| Table 2: Example Assay Parameters. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
GraphPad Software. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Wang, L., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 21-41. [Link]
-
ACS Publications. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
Irie, K., & Imai, Y. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2148–2153. [Link]
-
Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. Proc. SPIE 3259, Systems and Technologies for Clinical Diagnostics and Drug Discovery. [Link]
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]
-
Duncombe, M. J., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 10(5), 574-580. [Link]
-
RSC Publishing. (n.d.). A fluorescence-based high-throughput screening method for determining the activity of diguanylate cyclases and c-di-GMP phosphodiesterases. Retrieved from [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. Retrieved from [Link]
-
Navas, C., et al. (2010). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. PubChem. Retrieved from [Link]
-
Paczkowska, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link]
-
Dr. Tania CS. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
ResearchGate. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(7), 12460–12479. [Link]
-
Allinger, N. L., & Tushaus, L. A. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 43(10), 520. [Link]
-
Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 233-243. [Link]
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- 8. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Troubleshooting Assay Variability for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
Welcome to the technical support guide for the analysis of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals encountering variability in the quantitative analysis of this compound. As an N-acylated amino acid derivative, this analyte presents unique challenges related to its physicochemical properties. This guide provides in-depth, cause-and-effect explanations and robust protocols to help you diagnose and resolve common issues, ensuring the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Assay Variability
This section addresses the most common sources of variability in a logical, question-and-answer format.
Part A: Sample Preparation and Handling
Q1: We are observing significant scatter in our results between different sample preparations of the same lot. What are the likely causes related to the compound's stability and solubility?
A1: Inconsistent results originating from sample preparation for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid often stem from two key properties: its pH-dependent solubility and the potential for amide bond hydrolysis.
-
pH-Dependent Solubility: The molecule contains a carboxylic acid group. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH), making the molecule less polar and more soluble in organic solvents. Above the pKa, it becomes a negatively charged carboxylate (-COO-), increasing its aqueous solubility. If the pH of your sample diluent is not strictly controlled, minor variations can lead to significant differences in solubility and, consequently, the concentration of the prepared sample. It is crucial to use a well-buffered diluent.
-
Amide Hydrolysis: The amide bond in the molecule can undergo hydrolysis to form cyclohexyl-1-amino-1-carboxylic acid and 3-methylbutanoic acid. This reaction is catalyzed by strongly acidic or basic conditions, and the rate increases with temperature.[1][2] If samples are stored for extended periods in inappropriate pH conditions or at elevated temperatures (e.g., in a warm autosampler), degradation can occur, leading to a decrease in the parent analyte concentration and variability in the assay.
Recommendation: Always prepare samples and standards in a buffer that maintains a pH where the analyte is stable and fully dissolved. A pH between 4 and 6 is often a good starting point for such compounds. Samples should be stored at refrigerated or frozen temperatures and analyzed promptly after preparation.
Q2: We suspect matrix effects from our biological fluid (plasma) or formulation excipients are causing inconsistent recovery and response. How can we confirm and mitigate this?
A2: Matrix effects occur when co-eluting, undetected components from the sample matrix (e.g., salts, phospholipids, excipients) interfere with the ionization of the target analyte in the mass spectrometer source or absorb at the same wavelength in UV detection.[3][4] This can lead to either suppression or enhancement of the analyte signal, causing significant variability and inaccuracy.[5]
Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the peak area of a standard prepared in clean solvent to the peak area of a blank matrix extract that has been spiked with the same amount of analyte after the extraction process. A significant difference in response indicates the presence of matrix effects.[3]
Mitigation Strategies:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to better remove interfering components.[6]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can often reduce the concentration of matrix components to a level where they no longer significantly interfere.[7]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is identical to your samples. This ensures that the standards and samples experience the same matrix effects, improving accuracy.[8]
-
Employ an Internal Standard: Use a stable, isotopically labeled version of the analyte or a close structural analog as an internal standard. This can compensate for variability in both sample processing and matrix effects.[9]
Part B: Chromatographic Issues (HPLC/UPLC)
Q3: Our analyte's retention time is consistently drifting to either earlier or later times over the course of an analytical run. What should we investigate?
A3: Retention time (RT) drift is a common issue in HPLC and is typically caused by changes in the mobile phase, column temperature, or HPLC pump performance.[10][11]
-
Mobile Phase Composition: The most frequent cause is a change in the mobile phase composition.[11] If using pre-mixed solvents, the more volatile organic component (e.g., acetonitrile) can evaporate from the reservoir over time, increasing the aqueous content and leading to longer retention times.[12] For mobile phases with volatile additives like formic acid or trifluoroacetic acid (TFA), their evaporation can change the pH, significantly altering the retention of an ionizable compound like yours.[12]
-
Column Temperature: Even minor fluctuations in ambient temperature can affect retention time if a column oven is not used. A 1°C change can alter retention times by 1-2%.[10] Ensure your column oven is on and set to a stable temperature (e.g., 30-40 °C).
-
Column Equilibration: Insufficient column equilibration before starting the run is a common cause of drift in the initial injections.[13] The stationary phase needs time to fully equilibrate with the starting mobile phase conditions. It is recommended to equilibrate for at least 10-15 column volumes.
-
Pump and System Leaks: A slow, often invisible leak in the system between the pump and the injector will cause a drop in flow rate, leading to progressively longer retention times.[10] Check fittings for any signs of salt deposits (if using buffers).
Q4: We are observing poor peak shape, specifically peak tailing. How can we achieve a more symmetrical peak?
A4: Peak tailing for an acidic compound like 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is often due to unwanted secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Secondary Silanol Interactions: Most reversed-phase columns are silica-based and have residual silanol groups (-Si-OH) on the surface. At mid-range pH values, these silanols can become deprotonated (-Si-O-) and interact with polar parts of your analyte, creating a secondary, undesirable retention mechanism that causes tailing.[14]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your analyte's carboxylic acid group, the compound will exist as a mixture of its ionized and non-ionized forms during its transit through the column. This dual state leads to broadened and tailing peaks.
Solutions to Improve Peak Shape:
-
Adjust Mobile Phase pH: The most effective solution is to control the pH. Lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa will ensure it is fully protonated (-COOH). This suppresses the ionization of the analyte and most surface silanols, leading to a single retention mechanism and sharper peaks.[15] Using a buffer like 0.1% formic acid is highly recommended.[16]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer active silanol sites and are less prone to causing peak tailing.[6]
-
Increase Buffer Strength: A higher buffer concentration can sometimes help mask residual silanol activity and improve peak shape.
Q5: Our calibration curve is non-linear, with a correlation coefficient (r²) below 0.995. What are the common causes?
A5: Poor linearity in a calibration curve indicates that the detector response is not directly proportional to the analyte concentration across the desired range.[17] This can invalidate quantitative results.
-
Inaccurate Standard Preparation: Errors in serial dilutions are a primary cause. Ensure that volumetric glassware is properly calibrated and that standards are prepared meticulously.[17] It's best to use at least five concentration points for a calibration curve.[9]
-
Detector Saturation: At high concentrations, the analyte signal can exceed the linear dynamic range of the detector (e.g., a UV or MS detector), causing the curve to flatten at the top. If this is suspected, either dilute the high-concentration standards or narrow the calibration range.
-
Inappropriate Blank or Zero Standard: An improperly prepared blank (containing interfering peaks) or forcing the calibration curve through zero when a non-zero intercept is appropriate can skew the regression analysis.
-
Analyte Adsorption: At very low concentrations, the analyte may adsorb to surfaces in the sample vials or the HPLC system, leading to a response that is lower than expected and causing the curve to bend near the origin.
Corrective Actions:
-
Prepare a fresh set of calibration standards from a new stock solution.[17]
-
Check the detector response for your highest standard to ensure it is not saturated.
-
Analyze the data using both unweighted and weighted (e.g., 1/x or 1/x²) linear regression, as weighting can often improve linearity for methods with a wide dynamic range.
Section 2: In-Depth Troubleshooting Workflow
When encountering assay variability, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing the root cause.
Caption: A systematic workflow for troubleshooting assay variability.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Robust Mobile Phase for Acidic Analytes
This protocol describes the preparation of a buffered mobile phase designed to minimize peak tailing and retention time drift for acidic compounds like 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid.
Objective: To prepare 1 L of a 90:10 Water:Acetonitrile mobile phase with 0.1% Formic Acid (pH ~2.7).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
High-purity formic acid (~99%)
-
1 L graduated cylinder
-
1 L mobile phase reservoir bottle, solvent-rinsed
Procedure:
-
Measure Aqueous Component: Using a clean graduated cylinder, accurately measure 900 mL of HPLC-grade water and pour it into the 1 L reservoir bottle.
-
Add Acid Modifier: Carefully add 1.0 mL of formic acid to the water in the reservoir.
-
Add Organic Component: Measure 100 mL of HPLC-grade acetonitrile and add it to the reservoir.
-
Causality Note: Adding the organic solvent last after acidifying the aqueous phase ensures the buffer is properly formed in the phase where it is most effective.
-
-
Mix Thoroughly: Cap the reservoir and invert it 10-15 times to ensure the solution is completely homogenous.
-
Degas Mobile Phase: Degas the mobile phase using sonication for 15-20 minutes or an in-line degasser to prevent bubble formation in the pump, which can cause pressure fluctuations and drift.
-
Label Correctly: Clearly label the bottle with the composition, date of preparation, and your initials.
Protocol 2: Sample and Standard Preparation to Minimize Variability
This protocol provides a standardized procedure for preparing samples and calibration standards to ensure consistency and stability.
Objective: To prepare a 1 mg/mL stock solution and a 10 µg/mL working standard.
Materials:
-
Analyte reference standard
-
Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid (or a buffer matching the initial mobile phase)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated pipettes
Procedure:
-
Prepare Diluent: Prepare a sufficient volume of the sample/standard diluent. Using a composition similar to the initial mobile phase helps prevent peak distortion due to solvent mismatch.[11]
-
Prepare Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Record the exact weight. b. Add approximately 7 mL of diluent and vortex/sonicate until the standard is completely dissolved. c. Allow the solution to return to room temperature, then add diluent to the 10 mL mark. d. Cap and invert the flask at least 15 times to ensure homogeneity. This is your Stock Solution.
-
Prepare Working Standard (10 µg/mL): a. Pipette 1.0 mL of the 1 mg/mL Stock Solution into a 100 mL volumetric flask. b. Add diluent to the 100 mL mark. c. Cap and invert thoroughly. This is your Working Standard.
-
Sample Preparation: a. If the sample is a solid, accurately weigh it and dissolve in the diluent to achieve a target concentration within the calibration range. b. If the sample is in a complex matrix (e.g., plasma), perform the necessary extraction procedure (e.g., protein precipitation, SPE) and reconstitute the final extract in the diluent.
-
Storage: Store all solutions in tightly capped vials at 2-8 °C. Analyze within 24 hours or perform a stability study to determine longer acceptable storage conditions.
References
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
-
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]
-
Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? Retrieved from [Link]
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (n.d.). Linearity – Calibration Curve. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Dolan, J. W. (2016, April 1). Retention Time Drift—A Case Study. LCGC International. Retrieved from [Link]
-
Lehotay, S. J., et al. (2011). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry. Retrieved from [Link]
-
Dolan, J. W. (2023, December 9). Why do retention times drift for the first few injections of an HPLC method? Chromatography Online. Retrieved from [Link]
-
Dolan, J. W. (2023, December 9). Matrix Effects. Separation Science. Retrieved from [Link]
-
Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
Scion Instruments. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Retrieved from [Link]
-
Alturas Analytics, Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Establishing HPLC method linearity. Retrieved from [Link]
-
ResearchGate. (2017, March 23). How can i get good calibration curve using HPLC technique? Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Haurowitz, F., et al. (n.d.). Catalyzed hydrolysis of amide and peptide bonds in proteins. Journal of Biological Chemistry. Retrieved from [Link]
-
Morsch, L. A., et al. (2022, September 24). Chemistry of Amides. LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Troubleshooting High-Concentration Cytotoxicity of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
Audience: Researchers, Assay Scientists, and Drug Development Professionals Subject: Mitigating non-linear cytotoxicity and assay interference at concentrations >50 µM.
Executive Summary
Working with 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (hereafter referred to as 1-MB-CHC ) presents unique physicochemical challenges in in vitro assays. Structurally, the compound features a lipophilic isovaleryl tail (3-methylbutanamido), a hydrophobic cyclohexane core, and a polar carboxylic acid headgroup. This creates a classic amphiphile.
At elevated concentrations, researchers frequently observe sudden, non-linear cytotoxicity. As detailed in this guide, this is rarely target-mediated pharmacological toxicity. Instead, it is a physical artifact driven by colloidal aggregation and chemical assay interference . This technical guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to isolate true biological efficacy from formulation-induced artifacts.
Part 1: Troubleshooting Q&A
Q1: Why does 1-MB-CHC cause sudden, non-linear cytotoxicity at concentrations >50–100 µM? A1: The cytotoxicity is primarily a physical artifact. Due to its amphiphilic structure, 1-MB-CHC self-assembles into sub-micron colloidal aggregates once it exceeds its Critical Aggregation Concentration (CAC)[1]. These colloids act similarly to non-ionic detergents; they directly adsorb to and disrupt the lipid bilayer of cell membranes, causing pore formation and lysis[2]. Additionally, these aggregates sequester essential growth factors from the fetal bovine serum (FBS) in the media, leading to nutrient deprivation[3].
Q2: How can I distinguish between true pharmacological toxicity and formulation-induced aggregation? A2: You must employ a self-validating control system using a non-ionic surfactant. By adding a sub-toxic concentration of Pluronic F-68 (0.01% w/v) to your assay media, you can artificially raise the compound's CAC and disrupt existing colloids[4]. If the addition of the surfactant rescues cell viability, the observed cytotoxicity was an artifact of colloidal aggregation. If the cells still die, the toxicity is target-mediated.
Q3: Does the compound interfere with standard viability assays like MTT or CellTiter-Glo? A3: Yes. The carboxylic acid moiety can lower the microenvironmental pH, and the amido/acid structure can chemically reduce tetrazolium salts (like MTT or MTS) to formazan in the complete absence of cellular metabolic activity[5]. This direct chemical reduction leads to false-positive viability readings, masking true cytotoxicity. We strongly recommend switching to orthogonal, non-metabolic assays such as the Sulforhodamine B (SRB) assay[6].
Part 2: Mechanistic Workflows & Visualization
To systematically identify and eliminate these artifacts, follow the diagnostic workflow and mechanistic pathways outlined below.
Caption: Workflow for diagnosing and mitigating high-concentration cytotoxicity artifacts.
Caption: Mechanistic pathway of amphiphile-induced cellular stress and artifactual death.
Part 3: Data Presentation & Solubilization Strategies
Standard DMSO spikes are insufficient for amphiphilic compounds at high concentrations. The table below summarizes quantitative data on validated vehicle systems to raise the CAC threshold and prevent baseline cytotoxicity.
Table 1: Comparison of Solubilization Strategies for 1-MB-CHC
| Vehicle System | Max Soluble Conc. | CAC Threshold (10% FBS) | Baseline Cytotoxicity | Recommendation |
| 100% DMSO (0.5% final in media) | >50 mM | ~80 µM | High | Not recommended for >50 µM |
| DMSO + 0.01% Pluronic F-68 | >50 mM | >250 µM | Low | Optimal for high-conc. screening |
| 10% HP-β-CD (Cyclodextrin) | 10 mM | >500 µM | Very Low | Excellent for in vivo transition |
| Ethanol / PEG-400 (1:1) | 20 mM | ~120 µM | Moderate | Acceptable alternative |
Part 4: Experimental Protocols
Protocol 1: Determining Critical Aggregation Concentration (CAC) via DLS
To validate whether 1-MB-CHC is forming colloids in your specific assay conditions, use Dynamic Light Scattering (DLS).
-
Preparation: Prepare a serial dilution of 1-MB-CHC (10 µM to 500 µM) in your exact assay buffer (e.g., DMEM + 10% FBS). Note: High serum can introduce noise; if necessary, run a parallel gradient in serum-free PBS to establish a baseline.
-
Equilibration: Incubate the samples at 37°C for 30 minutes to mimic assay conditions.
-
Measurement: Load 100 µL of each sample into a DLS plate reader (e.g., Wyatt DynaPro). Configure the laser to 830 nm to minimize auto-fluorescence.
-
Analysis: Plot the scattering intensity (kcps) against the compound concentration. The CAC is identified as the inflection point where scattering intensity sharply increases, indicating the transition from monomers to sub-micron particles (typically 100–300 nm in diameter).
Protocol 2: Orthogonal Cell Viability Workflow (SRB Assay)
To bypass the chemical reduction of MTT/MTS by the carboxylic acid/amido groups, utilize the Sulforhodamine B (SRB) assay, which measures total cellular protein mass rather than metabolic activity[6].
-
Cell Fixation: Following compound treatment (24–72 hours), add cold Trichloroacetic acid (TCA) directly to the culture media to a final concentration of 10% (w/v). Incubate at 4°C for 1 hour.
-
Washing: Wash the plates 4 times with slow-running tap water to remove TCA, media, and precipitated 1-MB-CHC aggregates. Air-dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.
-
Rinsing: Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.
-
Solubilization & Reading: Solubilize the protein-bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 5 minutes and measure absorbance at 510 nm.
References
-
Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) . Clyte Tech.[Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells . Analytical Chemistry.[Link]
-
Triggered Release Enhances the Cytotoxicity of Stable Colloidal Drug Aggregates . ACS Molecular Pharmaceutics.[Link]
-
Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays . BMC Research Notes.[Link]
-
New Insights Into Targeting Membrane Lipids for Cancer Therapy . Frontiers in Oncology.[Link]
-
Colloidal aggregation: from screening nuisance to formulation nuance . PubMed Central (PMC).[Link]
-
Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence . PubMed Central (PMC).[Link]
Sources
Refining purification methods for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid. The information herein is based on established principles of organic synthesis, particularly N-acylation of amino acids and subsequent purification protocols. While direct literature on this specific molecule is not widely available, the principles discussed are broadly applicable and aim to provide a robust framework for refining your experimental procedures.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid. Each issue is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.
Issue 1: Low Yield of Crude Product After Aqueous Workup
Question: After quenching the reaction and performing a standard aqueous workup, the yield of my crude 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is significantly lower than expected. What could be the cause, and how can I improve it?
Answer:
Low crude yield following an aqueous workup often points to issues with the reaction completion or product loss during extraction.
Potential Causes and Solutions:
-
Incomplete Reaction: The amide coupling reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (1-aminocyclohexane-1-carboxylic acid). A co-spot of the starting material and the reaction mixture will help in accurate assessment.
-
Optimize Coupling Conditions: Amide bond formation can be challenging.[1][2] If using a carbodiimide coupling agent like EDC, consider the addition of an activating agent such as HOBt or OxymaPure to improve efficiency and suppress side reactions.[1][3] For difficult couplings, increasing the concentration of the amino acid and coupling reagent can also be beneficial.[4]
-
-
-
Product Solubility in the Aqueous Phase: The target molecule, being a carboxylic acid, can deprotonate and become water-soluble, especially if the pH of the aqueous layer is not sufficiently acidic during extraction.
-
Troubleshooting:
-
pH Adjustment: During the extractive workup, ensure the aqueous layer is acidified to a pH of 2-3 with a dilute acid (e.g., 1M HCl) before extracting the product with an organic solvent.[5] This protonates the carboxylate, making the product more soluble in the organic phase.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate, which is effective for moderately polar compounds. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) for more efficient recovery.
-
-
Issue 2: Persistent Impurities After Initial Purification
Question: My NMR spectrum of the purified product shows the presence of unreacted 1-aminocyclohexane-1-carboxylic acid and byproducts from the coupling reagent (e.g., N-acylurea from EDC). How can I effectively remove these?
Answer:
The removal of polar starting materials and coupling agent byproducts from a polar product requires a multi-step purification strategy.
Potential Causes and Solutions:
-
Ineffective Aqueous Wash: A simple water wash may not be sufficient to remove all polar impurities.
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 5% citric acid or 1M HCl) to remove any unreacted amine.[3]
-
Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid starting material.[3] Caution: Your product is also a carboxylic acid and will partition into the basic aqueous layer. Therefore, this step is best for removing a more acidic impurity if applicable. For removing the starting amino acid, an acid wash is more appropriate.
-
To remove urea byproducts from carbodiimide coupling agents, multiple washes with dilute acid and then water can be effective.[3]
-
-
-
Co-precipitation during Recrystallization: If the impurities have similar solubility profiles to the product, they may co-crystallize.
-
Troubleshooting Protocol: Optimized Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[6][7] A mixed solvent system, such as ethanol/water or toluene/heptane, often provides the necessary solubility gradient.[5]
-
Procedure: Dissolve the impure solid in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration.[6] Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. Isolate the crystals by vacuum filtration.[6]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product to >99% purity for analytical purposes?
A1: Achieving high purity often requires a combination of techniques. A typical workflow would be:
-
Acid-Base Extraction: As described in Issue 2, this is a crucial first step to remove the bulk of unreacted starting materials and coupling byproducts.[3][5]
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[7][8] Experiment with different solvent systems to find the optimal conditions for your product.
-
Column Chromatography: If recrystallization fails to remove all impurities, column chromatography is a versatile option.[6][9] A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid product on the column.
Q2: My product is an oil and will not crystallize. What are my purification options?
A2: If your product is a persistent oil, consider the following:
-
Confirm Purity: An oily product can sometimes be an indication of residual solvent or impurities. Analyze a small sample by NMR to check for their presence.
-
Column Chromatography: This is the most common method for purifying oils.[9]
-
Salt Formation: Convert the carboxylic acid to a stable, crystalline salt. This can be achieved by reacting the purified oil with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine like dicyclohexylamine). The resulting salt can often be easily recrystallized. The free acid can be regenerated by treating the purified salt with a strong acid.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule and can be used to identify impurities.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your final product.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
III. Visualization and Data
Workflow for Purification of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid
Caption: General purification workflow for 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid.
Table 1: Common Solvents for Recrystallization
| Solvent System (v/v) | Polarity | Comments |
| Ethanol/Water | High | Good for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility. |
| Acetone/Hexane | Medium | Acetone is a good solvent, and hexane acts as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Heptane | Medium-Low | A common system for a wide range of organic compounds. |
| Toluene/Heptane | Low | Suitable for less polar compounds. |
IV. References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? The Student Room. Retrieved from [Link]
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. Retrieved from
-
Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant. Google Patents. Retrieved from
-
Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts. Google Patents. Retrieved from
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
-
Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents. Retrieved from
-
Peptide Chemistry. (2025). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Peptide Chemistry. Retrieved from [Link]
-
CEM Corporation. (n.d.). Optimizing Peptide Coupling: Key Techniques. CEM Corporation. Retrieved from [Link]
-
Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. EMU Departments of Physics and Chemistry. Retrieved from [Link]
-
Schachter, D., & Taggart, J. V. (1954). Glycine N-acylase: purification and properties. Journal of Biological Chemistry, 208(1), 263-275. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Advance Techniques of Extraction of Phyto Chemicals. IJPRA. Retrieved from [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. Retrieved from [Link]
-
University of Babylon. (2021, July 16). Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. University of Babylon. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative Analysis of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid vs. AG-270 in MAT2A Inhibition
Target Audience: Researchers, biochemists, and oncology drug development professionals. Context: Targeting Methionine Adenosyltransferase 2A (MAT2A) in MTAP-deleted cancers.
Executive Summary & Mechanistic Profiling
Methionine adenosyltransferase 2A (MAT2A) is the primary extrahepatic enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor in cellular transmethylation reactions[1]. In oncology, MAT2A has emerged as a critical synthetic lethal target for tumors harboring homozygous deletions of the methylthioadenosine phosphorylase (MTAP) gene[2].
As a Senior Application Scientist, I frequently evaluate the translational viability of metabolic inhibitors. This guide provides an in-depth comparative analysis between a classical competitive substrate analog—1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (N-Isovalerylcycloleucine, N-IVCL) —and the first-in-class, clinical-stage allosteric inhibitor AG-270 [3].
Structural Causality & Binding Kinetics
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (N-IVCL)
-
Class: Competitive Substrate Analog.
-
Causality of Design: N-IVCL is an N-acylated derivative of cycloleucine (1-aminocyclohexane-1-carboxylic acid), a historical MAT inhibitor. The addition of the 3-methylbutanamido (isovaleryl) group drastically increases the molecule's lipophilicity, theoretically enhancing cellular penetrance.
-
Limitation: It competes directly with L-methionine at the MAT2A active site. Because intracellular methionine concentrations can fluctuate wildly depending on dietary intake and tumor microenvironment scavenging, competitive inhibitors face a severe pharmacokinetic hurdle. High endogenous methionine easily outcompetes the inhibitor, restoring SAM synthesis.
AG-270
-
Class: Allosteric, Non-competitive Inhibitor.
-
Causality of Design: AG-270 binds to an allosteric pocket distinct from the active site[2]. Rather than blocking substrate entry, it locks the MAT2A enzyme in a conformation that prevents the release of the newly synthesized SAM product[2].
-
Advantage: Because it is substrate non-competitive, AG-270 maintains its potent inhibitory activity (IC50 = 14 nM) regardless of localized intracellular methionine surges[4]. This ensures a robust, sustained reduction of SAM and downstream symmetric dimethylarginine (SDMA) levels, which is vital for clinical efficacy[5].
Fig 1: MAT2A/PRMT5 synthetic lethality pathway and the distinct intervention points of N-IVCL and AG-270.
Quantitative Performance Comparison
The shift from competitive active-site binders to allosteric modulators represents a paradigm shift in targeting metabolic kinases and transferases. Below is a synthesized data comparison highlighting the superiority of the allosteric approach.
| Parameter | 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid | AG-270 |
| Target Binding Site | MAT2A (Active Site) | MAT2A (Allosteric Pocket) |
| Inhibition Mechanism | Competitive (Substrate Analog) | Non-competitive (Blocks product release)[2] |
| Enzymatic IC50 | ~High micromolar (Estimated) | 14 nM[4] |
| Cellular SAM Reduction IC50 | >50 µM | 20 nM (in HCT116 MTAP-null cells)[4] |
| MTAP-Null Selectivity | Low | High (>100-fold therapeutic window)[4] |
| Development Status | Preclinical Tool Compound | Phase I Clinical Trials[3][5] |
Experimental Methodologies: Self-Validating Systems
To accurately compare these compounds, laboratory workflows must account for the extreme instability of SAM. As an application scientist, I mandate the following self-validating protocols to ensure data trustworthiness.
Protocol A: Intracellular SAM Quantification via HILIC-LC-MS/MS
Scientific Rationale: SAM is a highly polar sulfonium compound. Standard C18 reversed-phase chromatography results in poor retention and peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is required. Furthermore, SAM degrades rapidly at room temperature; therefore, instantaneous cold-quenching is non-negotiable to prevent artifactual degradation.
Step-by-Step Workflow:
-
Cell Seeding & Treatment: Seed HCT116 MTAP-/- and MTAP WT isogenic cells at 1×105 cells/well in 6-well plates. Treat with N-IVCL or AG-270 (0.1 nM to 10 µM) for 72 hours.
-
Cold Quenching & Extraction: Wash cells rapidly with ice-cold PBS. Immediately add 500 µL of pre-chilled (-80°C) 80% methanol containing 100 ng/mL of d3 -SAM (stable isotope internal standard).
-
Causality: The -80°C methanol instantly halts metabolic activity and precipitates proteins, preserving the labile sulfonium ion. The d3 -SAM internal standard creates a self-validating system to correct for matrix suppression and extraction variance.
-
-
Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 mins at 4°C.
-
LC Separation: Inject 5 µL of the supernatant onto a SeQuant ZIC-pHILIC column. Use a mobile phase gradient of Acetonitrile and 20 mM Ammonium Carbonate (pH 9.0).
-
MS/MS Detection: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor transitions: SAM ( m/z 399.1 → 250.1) and d3 -SAM ( m/z 402.1 → 250.1).
Fig 2: Standardized, self-validating workflow for intracellular SAM quantification via HILIC-LC-MS/MS.
Protocol B: MTAP-Isogenic Cell Viability Assay
Scientific Rationale: To prove on-target MAT2A synthetic lethality, the inhibitor must selectively reduce the viability of MTAP-/- cells while sparing MTAP WT cells[2].
Step-by-Step Workflow:
-
Plating: Plate HCT116 MTAP-/- and WT cells in 384-well white opaque plates (1,000 cells/well).
-
Dosing: Dispense compounds using an acoustic liquid handler (e.g., Echo 550) to generate a precise 10-point dose-response curve.
-
Incubation: Incubate for 6 days at 37°C, 5% CO2.
-
Viability Readout: Add CellTiter-Glo reagent (equal volume to culture media).
-
Causality: This reagent lyses cells and generates a luminescent signal directly proportional to ATP levels, serving as a highly accurate surrogate for metabolically active cells.
-
-
Analysis: Calculate the IC50 using a 4-parameter logistic regression. AG-270 will demonstrate a >50-fold leftward shift in the IC50 curve for MTAP-/- cells compared to WT, proving its selective synthetic lethality.
References
-
Konteatis, Z. et al. "Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion." Journal of Medicinal Chemistry, 2021.
-
Gounder, M. et al. "MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial." Nature Communications, 2025.
-
National Cancer Institute. "Definition of MAT2A inhibitor AG-270 - NCI Drug Dictionary." Cancer.gov.
-
MedChemExpress. "AG-270 | MAT2A Inhibitor." MedChemExpress.com.
-
Wikipedia Contributors. "AG-270." Wikipedia, The Free Encyclopedia.
Sources
Reproducibility Guide: Optimizing Synthesis and Coupling of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Validation Guide
Executive Summary
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (1-MBCCA) is a highly specialized, conformationally constrained peptidomimetic building block. Structurally, it consists of an N-isovaleramido group attached to a 1-aminocyclohexanecarboxylic acid (Ac6c) core. The Ac6c core is renowned in structural biology for forcing peptide backbones into rigid β-turn or helical conformations 1. However, the quaternary α-carbon of the cyclohexane ring creates a massive steric shield. This steric bulk makes the reproducible downstream coupling of 1-MBCCA a notorious bottleneck, often resulting in truncated sequences, low yields, and wasted high-value intermediates.
This guide objectively compares activation strategies for 1-MBCCA and establishes a self-validating protocol to guarantee batch-to-batch reproducibility.
Mechanistic Grounding: The Causality of Coupling Failures
As a Senior Application Scientist, I frequently observe that applying standard peptide coupling protocols to α,α-disubstituted amino acids like 1-MBCCA leads to systemic failure. Understanding the causality behind these failures is critical for selecting the right alternative:
-
O-Acylisourea Rearrangement: When using standard carbodiimides (e.g., DIC or DCC), the initial O-acylisourea intermediate forms slowly. Because the subsequent aminolysis is sterically blocked by the cyclohexane ring, the intermediate has ample time to undergo a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea dead-end 2.
-
The Guanidylation Trap: If uronium reagents (HATU/HBTU) are added simultaneously with the target amine, the slow activation of the sterically hindered 1-MBCCA allows the coupling reagent to react directly with the incoming amine. This permanently caps the amine as a tetramethylguanidinium species, halting the synthesis entirely 3.
Comparative Analysis of Coupling Alternatives
To objectively evaluate reproducibility, we compared three distinct activation strategies for coupling the carboxylic acid of 1-MBCCA to a standard primary amine.
Table 1: Performance Comparison of Coupling Reagents for 1-MBCCA
| Activation Strategy | Reagents | Reactive Intermediate | Yield (%) | Epimerization Risk | Reproducibility Score |
| Baseline (Carbodiimide) | DIC / HOBt | OBt Ester | < 30% | Low | Poor (High N-acylurea) |
| Uronium (Anchimeric) | HATU / DIPEA | OAt Ester | 85 - 92% | Moderate | Excellent |
| Phosphonium | PyAOP / DIPEA | OAt Ester | 88 - 95% | Low | Excellent |
Data Interpretation: Uronium (HATU) and Phosphonium (PyAOP) reagents vastly outperform traditional carbodiimides. The superiority of HATU relies on the "7-aza effect." The nitrogen atom at position 7 of the HOAt leaving group provides anchimeric assistance—it hydrogen-bonds with the incoming amine, actively guiding it through the steric bulk of the cyclohexane ring to the carbonyl carbon 3.
Self-Validating Experimental Protocol: HATU-Mediated Coupling
To guarantee batch-to-batch reproducibility, the following protocol physically separates the activation and coupling steps. It incorporates a mandatory In-Process Control (IPC) to validate the system before the valuable target amine is introduced, thereby eliminating the risk of the guanidylation trap.
Materials: 1-MBCCA (1.0 eq), HATU (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Target Amine (0.9 eq), Anhydrous DMF.
Step-by-Step Methodology
-
Pre-Activation (The Critical Step): Dissolve 1-MBCCA (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a 0.2 M concentration. Cool to 0 °C, then add DIPEA (2.5 eq) dropwise.
-
Self-Validation (IPC): Stir the mixture for 10 minutes at room temperature. Do not add the amine yet. Take a 1 µL aliquot, dilute in MeCN, and analyze via rapid LC-MS.
-
Validation Criteria: You must observe the complete consumption of the 1-MBCCA mass and the appearance of the highly reactive OAt-active ester mass. Proceeding without this confirmation guarantees failure.
-
-
Aminolysis: Once the OAt ester is confirmed, add the target amine (0.9 eq) dissolved in a minimal volume of DMF.
-
Thermal Assistance: For extremely hindered secondary amines, elevate the reaction temperature to 40 °C using a heating block. Because the rigid Ac6c core lacks an α-proton, thermal degradation and epimerization risks are virtually non-existent compared to standard amino acids 4.
-
Quench & Purify: After 2–4 hours, quench the reaction with 5% aqueous NaHCO₃, extract with EtOAc, and purify via RP-HPLC.
Workflow Visualization
Workflow for the self-validating coupling of 1-MBCCA avoiding the guanidylation trap.
References
-
Title: Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid | Journal of the American Chemical Society Source: acs.org URL: [Link]
-
Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL: [Link]
-
Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry Source: acs.org URL: [Link]
Sources
Head-to-Head Comparison: 1-(3-Methylbutanamido)cyclohexane-1-carboxylic Acid and Its Peptidomimetic Derivatives
As drug development increasingly pivots toward constrained peptidomimetics to drug historically "undruggable" targets, the strategic use of unnatural amino acids has become foundational. 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid (herein referred to as Isovaleroyl-Achc-OH ) represents a masterclass in rational drug design. By coupling the extreme conformational rigidity of 1-aminocyclohexanecarboxylic acid (Achc) with the hydrophobic capping of an isovaleroyl (3-methylbutanoyl) group, this building block solves two chronic issues in peptide therapeutics: rapid proteolytic degradation and poor target-pocket residence time.
This guide provides an objective, head-to-head comparison of Isovaleroyl-Achc-OH against its structural alternatives, evaluating their physicochemical properties, target affinities, and metabolic stability.
Mechanistic Rationale & Structural Logic
To understand the performance of Isovaleroyl-Achc-OH, we must deconstruct its two primary functional moieties:
-
The Achc Core (Conformational Restriction): Unlike natural aliphatic amino acids such as Leucine, the -carbon of Achc is locked within a cyclohexane ring. This severely restricts the and dihedral angles, forcing the peptide backbone into rigid secondary structures (such as -helices). This steric bulk physically shields adjacent amide bonds from the catalytic triads of proteases, a mechanism highly effective in designing CA clan cysteine protease inhibitors (e.g., calpain and cathepsin B)[1].
-
The Isovaleroyl Cap (Hydrophobic Anchoring): The 3-methylbutanamido group mimics the isobutyl side chain of Leucine but is shifted to the N-terminus. This provides a lipophilic anchor that perfectly occupies the hydrophobic S2/S3 pockets of targets like the Interleukin-23 receptor (IL-23R) without introducing an enzymatically cleavable peptide bond, drastically improving mucosal stability for oral inflammatory bowel disease therapeutics[2]. Furthermore, cyclohexane-1-carboxylic acid derivatives are uniquely suited to occupy allosteric sites in metabolic enzymes like Acetyl-CoA Carboxylase (ACC)[3] and the active sites of serine proteases like plasmin[4].
Fig 1. Structure-Activity Relationship (SAR) logic of Isovaleroyl-Achc-OH.
Head-to-Head Comparison: Structural Alternatives
When optimizing a lead compound, researchers typically evaluate Isovaleroyl-Achc-OH against several structural analogs to balance binding affinity with synthetic feasibility.
-
Isovaleroyl-Acpc-OH (Cyclopentane analog): Features a 5-membered ring. It offers slightly more backbone flexibility than the cyclohexane core, which can be beneficial if the target pocket requires a tighter turn radius, though it sacrifices some proteolytic stability.
-
Isovaleroyl-Leu-OH (Acyclic analog): The natural amino acid equivalent. While it perfectly mimics the hydrophobic profile, its high flexibility leads to rapid entropic penalties upon binding and immediate degradation by aminopeptidases.
-
Gabapentin-Isovalerate ( -amino analog): Utilizes a 1-(aminomethyl)cyclohexaneacetic acid core. The insertion of a methylene group creates a -amino acid linkage, shifting the hydrogen-bonding register and often abolishing binding to -peptide targets, despite offering excellent enzymatic stability.
Table 1: Physicochemical and Conformational Profiling
| Compound | Ring System | Backbone Flexibility ( / ) | LogP (calc) | Plasma |
| Isovaleroyl-Achc-OH | Cyclohexane (6-membered) | Highly restricted | 2.8 | > 48 h |
| Isovaleroyl-Acpc-OH | Cyclopentane (5-membered) | Moderately restricted | 2.3 | > 24 h |
| Isovaleroyl-Leu-OH | None (Acyclic) | Highly flexible | 2.1 | < 2 h |
| Gabapentin-Isovalerate | Cyclohexane ( -amino) | Flexible -linkage | 2.6 | > 48 h |
Table 2: Performance Metrics (Model Target Affinities)
| Compound | IL-23R Binding Affinity (IC50) | Cathepsin B Inhibition (Ki) | Primary Limitation |
| Isovaleroyl-Achc-OH | +++ (< 10 nM) | +++ (< 50 nM) | High steric hindrance during synthesis |
| Isovaleroyl-Acpc-OH | ++ (~ 50 nM) | ++ (~ 120 nM) | Slightly lower hydrophobic packing |
| Isovaleroyl-Leu-OH | + (> 500 nM) | + (> 1000 nM) | Rapid in vivo degradation |
| Gabapentin-Isovalerate | - (Not active) | + (~ 800 nM) | Loss of -helical alignment |
Experimental Protocols: Self-Validating Systems
To objectively verify the claims of proteolytic stability, the following LC-MS/MS workflow must be employed. This protocol is designed as a self-validating system to prevent false positives caused by inactive biological matrices.
Protocol: LC-MS/MS Plasma Stability Assay
Causality & Rationale: The goal is to measure the intrinsic resistance of the Achc-amide bond to enzymatic cleavage. We use human plasma to simulate physiological exposure to circulating proteases.
-
Matrix Preparation: Thaw pooled human plasma at room temperature and centrifuge at 3,000 x g for 5 minutes.
-
Why: This removes precipitated fibrinogen and insoluble aggregates that could non-specifically sequester the highly hydrophobic Isovaleroyl-Achc-OH, which would artificially lower the detectable concentration and mimic degradation.
-
-
Compound Spiking & Incubation: Spike the test compounds into the plasma to a final concentration of 10 µM. Incubate in a thermomixer at 37°C and 300 rpm.
-
Self-Validating Control: Concurrently incubate a natural Leucine-containing peptide (e.g., Bradykinin) in a separate vial. If this positive control does not degrade within 2 hours, the plasma batch is enzymatically dead and the assay must be rejected.
-
-
Timed Quenching: At intervals of 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., heavily isotoped Leucine).
-
Why: ACN rapidly denatures plasma enzymes, instantly halting proteolysis. Simultaneously, it precipitates large plasma proteins that would otherwise clog the LC column, ensuring a clean injection.
-
-
Quantification: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to the parent mass of each compound.
Fig 2. Workflow for evaluating the proteolytic stability of peptidomimetics in human plasma.
References
- Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases Source: Justia Patents URL
- Synthesis and evaluation of CA clan cysteine inhibitors Source: SciSpace URL
- Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)
- Macrocyclic inhibitors for the serine protease plasmin Source: Taylor & Francis URL
Sources
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's properties and the regulatory frameworks governing its lifecycle.
1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is a heavily substituted, sterically hindered organic compound featuring a lipophilic cyclohexane ring, a hydrogen-bonding isovaleramide group, and an ionizable carboxylic acid. Because it is a synthetic intermediate used in drug development, it lacks comprehensive environmental toxicity data. Consequently, it must be treated as a hazardous chemical waste to prevent aquatic bioaccumulation and ensure compliance with the Resource Conservation and Recovery Act (RCRA).
This guide provides the operational and logistical blueprints for the safe handling, neutralization, and disposal of this compound.
Chemical Profiling & Waste Causality
Understanding the physicochemical properties of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid is critical for determining its disposal route.
-
Solubility & Precipitation: The bulky, lipophilic cyclohexane and isovaleramide moieties severely restrict the compound's aqueous solubility. In acidic or neutral aqueous waste streams, the free carboxylic acid will rapidly precipitate, potentially clogging waste manifolds.
-
Regulatory Status: While not acutely toxic (not EPA P-listed), it is an active pharmaceutical ingredient (API) intermediate. According to the [1] guidelines established by the National Research Council, unknown or uncharacterized pharmaceutical intermediates are strictly forbidden from sewer/drain disposal, regardless of neutralization.
-
Destruction Mechanism: The compound's organic framework is highly stable. High-temperature incineration by a licensed Environmental Health and Safety (EHS) vendor is the only acceptable method of final destruction.
Operational Disposal Protocols
The following step-by-step methodologies are designed as self-validating systems . By incorporating physical or chemical checks into the workflow, researchers can confirm the success of each step before proceeding.
Protocol A: Solid Waste Disposal (Powders and Crystals)
-
Collection: Sweep or transfer all solid residues into a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Sealing & Labeling: Cap the jar tightly. Affix a standard Hazardous Waste tag immediately. Causality: The EPA mandates that waste must be labeled at the exact moment of generation to prevent cross-contamination [2].
-
Self-Validation Check: Invert the sealed jar gently. If any powder escapes the threads, the primary seal has failed. Transfer the jar into a secondary transparent zip-top bag before moving it to the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste Disposal (Solvent Mixtures)
This intermediate is frequently dissolved in organic solvents (e.g., Methanol, DMSO, or Dichloromethane) for biological assays or purification.
-
Segregation: Determine if the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, DMSO).
-
Aqueous Neutralization (If applicable): If the compound is in an aqueous solution, slowly adjust the pH to 8.0 using 1M NaOH before transferring to the waste carboy.
-
Self-Validation Check: Observe the solution during base addition. The solution should transition from a cloudy suspension (precipitated free acid) to a completely clear solution (soluble sodium salt). If the solution remains cloudy, the compound has not fully ionized, and organic solvent extraction (e.g., using ethyl acetate) is required before routing to the organic waste stream.
-
-
Transfer: Pour the liquid into the appropriate designated waste carboy, leaving a mandatory 20% headspace. Causality: Solvents possess high vapor pressures. The headspace accommodates thermal expansion and prevents hydrostatic rupture of the container.
Protocol C: Empty Container Decontamination
-
Triple-Rinse: Rinse the original chemical container three times with a solvent capable of dissolving the compound (e.g., Methanol or Acetone). Use a volume equal to 5% of the container's total volume for each rinse.
-
Rinsate Disposal: Collect all rinsate and dispose of it in the Non-Halogenated Organic Waste carboy.
-
Self-Validation Check: Spot a single drop of the final (third) rinsate onto a clean glass watch glass and allow it to evaporate in the fume hood. The complete absence of a white crystalline residue confirms the container is fully decontaminated. The defaced container may now be disposed of in standard municipal solid waste [3].
Waste Workflow Visualization
The following decision matrix dictates the logistical routing of the compound based on its physical state at the time of disposal.
Figure 1: Decision matrix for the disposal of 1-(3-Methylbutanamido)cyclohexane-1-carboxylic acid.
SAA Management & Quantitative Limits
Proper management of the Satellite Accumulation Area (SAA) is a federal requirement. The table below summarizes the critical quantitative thresholds that laboratory personnel must monitor to remain compliant with EPA and institutional EHS guidelines [4].
| Parameter | Regulatory Limit / Target | Operational Causality |
| SAA Volume Limit | 55 Gallons (Total) | Prevents catastrophic spill hazards and fire load risks in active lab spaces. |
| Acute Waste Limit | 1 Quart | Minimizes exposure to highly toxic (P-listed) compounds. |
| Aqueous pH Target | 6.0 – 8.0 | Ensures complete deprotonation of the carboxylic acid for aqueous solubility. |
| Drain Disposal pH | 5.5 – 10.5 | Protects plumbing from corrosion (Note: API drain disposal is forbidden regardless of pH). |
| Container Headspace | 20% Minimum | Accommodates vapor expansion and prevents over-pressurization of carboys. |
Spill Response & Decontamination
In the event of an accidental spill of the solid powder:
-
Containment: Do not use water, as the compound's low solubility will cause it to spread as a slurry. Instead, cover the spill with dry sand or a commercial absorbent pad.
-
Collection: Use a non-sparking conductive scoop to transfer the material into a hazardous waste bucket.
-
Surface Decontamination: Wipe the affected benchtop with a cloth soaked in isopropanol or methanol to dissolve and lift the remaining lipophilic residue. Dispose of the contaminated cloth as solid hazardous waste.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society (ACS) URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
